Lenalidomide-C5-acid
Description
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Structure
3D Structure
Properties
CAS No. |
2338824-30-7 |
|---|---|
Molecular Formula |
C19H23N3O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23N3O5/c23-16-9-8-15(18(26)21-16)22-11-13-12(19(22)27)5-4-6-14(13)20-10-3-1-2-7-17(24)25/h4-6,15,20H,1-3,7-11H2,(H,24,25)(H,21,23,26) |
InChI Key |
SXYBCXPXMIRZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Lenalidomide-C5-acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Lenalidomide-C5-acid as a Cereblon-Recruiting Moiety in Targeted Protein Degradation.
Introduction
This compound is a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a functionalized derivative of the immunomodulatory drug (IMiD) Lenalidomide, it serves as a potent E3 ubiquitin ligase-recruiting ligand, specifically engaging the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4^CRBN^) complex. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the formation of productive ternary complexes for the degradation of target proteins via the ubiquitin-proteasome system. We will explore the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for the characterization of this compound-based PROTACs (Proteolysis Targeting Chimeras).
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action of this compound is intrinsically linked to that of its parent compound, Lenalidomide. Lenalidomide and its analogs act as "molecular glues," inducing a novel protein-protein interaction between CRBN and specific "neosubstrate" proteins that are not endogenous targets of this E3 ligase complex. The primary role of this compound is to act as the CRBN-binding component of a PROTAC.
A PROTAC is a heterobifunctional molecule composed of three key elements:
-
A ligand for the protein of interest (POI): This moiety binds to the target protein intended for degradation.
-
A ligand for an E3 ubiquitin ligase: In this case, this compound serves this function, recruiting the CRL4^CRBN^ E3 ligase.
-
A chemical linker: This connects the POI ligand and the E3 ligase ligand.
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the degradation process. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
subgraph "PROTAC-Mediated Degradation" POI [label="Protein of Interest (POI)"]; PROTAC [label="PROTAC\n(this compound moiety)", shape=ellipse, fillcolor="#FBBC05"]; CRBN [label="CRL4-CRBN E3 Ligase"]; Ternary_Complex [label="POI-PROTAC-CRBN\nTernary Complex", fillcolor="#EA4335"]; Ubiquitination [label="Polyubiquitination of POI"]; Proteasome [label="26S Proteasome"]; Degradation [label="Degraded POI Peptides", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end } caption: PROTAC-mediated protein degradation workflow.
Signaling Pathways Modulated by Lenalidomide
The downstream effects of Lenalidomide-induced degradation are dependent on the specific neosubstrate targeted. The most well-characterized endogenous neosubstrates of Lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these proteins leads to a cascade of events, including the modulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are crucial for the survival of multiple myeloma cells.
Quantitative Data for Lenalidomide-Based PROTACs
While specific quantitative data for this compound as a standalone molecule is not extensively published, its performance is best evaluated in the context of a PROTAC. The following tables summarize representative data for PROTACs that utilize a Lenalidomide moiety with a C5-linker for Cereblon recruitment.
Table 1: Binding Affinities of Lenalidomide and Representative PROTACs
| Compound | Target | Binding Affinity (Kd/IC50) | Assay Method |
| Lenalidomide | CRBN | ~2.7 µM (IC50) | Competitive Binding Assay |
| Lenalidomide | CRBN-DDB1 | ~1 µM (Kd) | Isothermal Titration Calorimetry |
| Representative PROTAC 1 | CRBN | ~1.5 µM (IC50) | TR-FRET |
| Representative PROTAC 2 | CRBN | ~0.8 µM (IC50) | Competitive Binding Assay |
Table 2: Cellular Degradation Efficiency of Representative Lenalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Representative PROTAC A | BRD4 | 25 | >90 | HEK293 |
| Representative PROTAC B | HDAC6 | 10 | ~85 | MM.1S |
| Representative PROTAC C | BTK | 50 | >95 | TMD8 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
The characterization of a this compound-based PROTAC involves a series of biochemical and cellular assays to determine its binding affinity, ability to form a ternary complex, and its efficacy and selectivity in degrading the target protein.
Cereblon Binding Affinity Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of the PROTAC's this compound moiety to CRBN.
Principle: A fluorescently labeled tracer that binds to CRBN is displaced by the test compound, leading to a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled tracer (e.g., fluorescein-labeled pomalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Test PROTAC and reference compounds (e.g., Lenalidomide)
Procedure:
-
Prepare serial dilutions of the test PROTAC and reference compounds in assay buffer.
-
In a 384-well plate, add the assay buffer, fluorescent tracer, and CRBN-DDB1 complex to each well.
-
Add the serially diluted compounds to the wells. Include controls with no compound (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
dot graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; prep_reagents [label="Prepare Reagents\n(CRBN, Tracer, Buffers)"]; serial_dilute [label="Serial Dilution of\nTest Compound"]; plate_setup [label="Plate Setup\n(Buffer, Tracer, CRBN)"]; add_compound [label="Add Compound to Wells"]; incubate [label="Incubate at RT"]; read_fp [label="Read Fluorescence Polarization"]; analyze [label="Analyze Data\n(Calculate IC50)"]; end_node [label="End", shape=ellipse, fillcolor="#FBBC05"];
start -> prep_reagents; prep_reagents -> serial_dilute; serial_dilute -> plate_setup; plate_setup -> add_compound; add_compound -> incubate; incubate -> read_fp; read_fp -> analyze; analyze -> end_node; caption: Fluorescence polarization assay workflow.
Cellular Target Degradation Assay (Western Blot)
This is a standard method to visualize and semi-quantify the degradation of the target protein in cells treated with the PROTAC.
Principle: Cells are treated with the PROTAC, and the level of the target protein is assessed by immunoblotting.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Test PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Conclusion
This compound is a cornerstone in the design of PROTACs that leverage the CRL4^CRBN^ E3 ligase for targeted protein degradation. Its mechanism of action, inherited from Lenalidomide, involves the elegant hijacking of the ubiquitin-proteasome system to eliminate proteins of interest. A thorough understanding of its binding kinetics, its role in ternary complex formation, and its cellular degradation efficiency is paramount for the successful development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound-based PROTACs, enabling researchers and drug development professionals to advance the frontier of targeted protein degradation.
References
An In-depth Technical Guide to Lenalidomide-C5-acid: Structure, Properties, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide-C5-acid is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of the immunomodulatory drug Lenalidomide, it functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its integrated C5 carboxylic acid linker provides a versatile attachment point for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Furthermore, it details experimental protocols for its conjugation and analysis, and illustrates its role in the ubiquitin-proteasome system through a detailed signaling pathway diagram.
Chemical Structure and Properties
This compound is a synthetic molecule that retains the core structure of Lenalidomide, which is responsible for binding to the CRBN E3 ligase, and incorporates a five-carbon carboxylic acid linker.
Chemical Structure:
Physicochemical Properties
The following table summarizes the key chemical and physical properties of this compound and its parent compound, Lenalidomide.
| Property | This compound | Lenalidomide (for reference) |
| Molecular Formula | C₁₉H₂₃N₃O₅ | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 373.41 g/mol | 259.26 g/mol |
| CAS Number | 2338824-30-7 | 191732-72-6 |
| Appearance | Off-white to light yellow solid[1] | White to off-white crystalline solid |
| Purity | ≥95% (typically ≥96.36%)[1][2] | ≥98% |
| Melting Point | Not available | 265-268 °C |
| Boiling Point | Not available (predicted: 614.0±55.0 °C) | Predicted: 614.0±55.0 °C |
| Solubility | Soluble in DMSO. | Soluble in DMSO (~16 mg/mL) and DMF (~16 mg/mL). Sparingly soluble in aqueous buffers.[3] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.[1] | -20°C |
Spectral Data
Mechanism of Action in PROTACs
This compound is a cornerstone in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5] The fundamental mechanism involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
A PROTAC synthesized using this compound consists of three key components:
-
A ligand for the target protein of interest (POI).
-
The Lenalidomide moiety , which binds to the E3 ubiquitin ligase CRBN.[4]
-
A chemical linker , derived from the C5-acid chain, that connects the POI ligand and the CRBN ligand.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase.[6] This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[6]
Signaling Pathway
The following diagram illustrates the signaling pathway of a PROTAC utilizing this compound to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be derived from known methods for synthesizing Lenalidomide and functionalized linkers. A common strategy for Lenalidomide synthesis involves the catalytic hydrogenation of a nitro-intermediate.[7][8] The C5-acid linker can be introduced by reacting the amino group of Lenalidomide with a suitable carboxylic acid-containing electrophile, such as an anhydride or an activated ester of a C5 diacid.
Representative Synthetic Concept:
-
Synthesis of Lenalidomide: This is typically achieved by reacting methyl 2-bromomethyl-3-nitro-benzoate with 3-amino-piperidine-2,6-dione hydrochloride, followed by catalytic hydrogenation of the nitro group to an amine.[8][9]
-
Functionalization with the C5-acid linker: The resulting amino group of Lenalidomide can be reacted with a protected C5-dicarboxylic acid derivative (e.g., glutaric anhydride or a mono-protected glutaric acid) under standard amide coupling conditions.
-
Deprotection (if necessary): If a protecting group was used on the carboxylic acid of the linker, a final deprotection step would be required to yield this compound.
PROTAC Synthesis via Amide Coupling
This compound is designed for straightforward conjugation to a target protein ligand that possesses a free amine group, forming a stable amide bond.
General Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).
-
Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Coupling with the Amine-Containing Ligand:
-
To the activated this compound solution, add the amine-containing target protein ligand (1 equivalent) dissolved in a minimal amount of the same anhydrous solvent.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure PROTAC.
-
Analytical Characterization by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of this compound and the resulting PROTACs.
Example HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., DMSO or the initial mobile phase composition) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Conclusion
This compound is an indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-characterized interaction with the CRBN E3 ligase and the presence of a versatile carboxylic acid linker facilitate the rational design and synthesis of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists in the field of drug discovery and chemical biology.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 8. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 9. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
The Role of Lenalidomide-C5-acid in Cereblon Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are not the natural targets of CRBN. This process, often described as "molecular glue," effectively hijacks the cell's protein disposal machinery to eliminate proteins crucial for cancer cell survival.
This technical guide focuses on Lenalidomide-C5-acid, a derivative of Lenalidomide functionalized with a carboxylic acid at the C5 position of the phthalimide ring. This modification is frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where the C5 position serves as a solvent-exposed attachment point for a linker connecting to a ligand for a target protein. Understanding the interaction of this compound with CRBN is therefore critical for the rational design of effective protein degraders. This guide provides an in-depth overview of the core mechanism, quantitative binding data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of CRBN Recruitment
Lenalidomide and its derivatives act as a molecular interface, or "molecular glue," between CRBN and its neosubstrates.[1] The glutarimide moiety of the Lenalidomide molecule docks into a hydrophobic pocket on the thalidomide-binding domain (TBD) of CRBN. This binding induces a conformational change in CRBN, creating a new surface that is recognized by specific neosubstrates.[2]
The C5 position of the phthalimide ring is solvent-exposed, meaning it projects away from the core interaction site with CRBN.[3] This feature is crucial for its use in PROTACs, as modifications at this position are less likely to disrupt the primary binding to CRBN. However, alterations at this position can influence the recruitment of specific neosubstrates, suggesting that this part of the molecule can contribute to the overall shape and chemical properties of the ternary complex (CRBN-ligand-neosubstrate).[3][4]
The recruitment of a neosubstrate, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma, to the CRL4^CRBN^ complex by this compound leads to their polyubiquitination. This marks them for degradation by the 26S proteasome, resulting in the downstream therapeutic effects.
Quantitative Data on CRBN Binding
Precise quantitative data for the binding of this compound to CRBN is not extensively available in public literature. However, data for the parent compound, Lenalidomide, and related analogs provide a strong benchmark for its expected affinity. The binding affinity is a critical parameter for the efficacy of CRBN recruitment.
| Compound | Binding Affinity (IC50) to CRBN-DDB1 | Binding Affinity (Kd) | Assay Method | Reference |
| Lenalidomide | ~3 µM | ~178 nM | Thermal Shift Assay, Not Specified | [4][5] |
| Lenalidomide | ~2 µM | - | Competitive Affinity Bead Binding | [5] |
| Lenalidomide | - | 2.9 µM | Isothermal Titration Calorimetry (ITC) | [6] |
| Lenalidomide | 2.694 µM | - | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [7] |
| Pomalidomide | ~3 µM | ~157 nM | Thermal Shift Assay, Not Specified | [4][5] |
| Thalidomide | ~30 µM | ~250 nM | Thermal Shift Assay, Not Specified | [5] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Lenalidomide-Induced Protein Degradation
Caption: this compound mediated CRBN recruitment and neosubstrate degradation pathway.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for a typical in vitro ubiquitination assay to assess induced degradation.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to induce the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.
Materials:
-
Recombinant Human E1 enzyme (UBE1)
-
Recombinant Human E2 enzyme (e.g., UBE2D3/UBCH5c)
-
Recombinant Human CRL4^CRBN^ complex (CRBN/DDB1/CUL4A/RBX1)
-
Recombinant Human Ubiquitin
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
ATP solution (10 mM)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
5X SDS-PAGE sample buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-IKZF1, anti-Ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the reaction components. For a 25 µL reaction, the suggested final concentrations are:
-
E1 (UBE1): 50-100 nM
-
E2 (UBE2D3): 200-500 nM
-
CRL4-CRBN Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
IKZF1 Substrate: 200-500 nM
-
ATP: 2-5 mM
-
1X Ubiquitination Reaction Buffer
-
-
Ligand Addition: In individual microcentrifuge tubes, add the desired final concentration of this compound (e.g., a range from 0.1 to 10 µM). Include a negative control with DMSO vehicle. A positive control with unmodified Lenalidomide can also be included.
-
Initiation and Incubation: Add the master mix to each tube to initiate the reaction. Incubate at 37°C for 60-90 minutes.[1]
-
Reaction Termination: Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-IKZF1) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: The appearance of a high-molecular-weight smear or distinct bands above the unmodified IKZF1 band in the presence of this compound indicates polyubiquitination.
AlphaScreen Competitive Binding Assay
This is a high-throughput, bead-based proximity assay to determine the binding affinity (IC50) of this compound to the CRBN-DDB1 complex.
Materials:
-
His-tagged CRBN-DDB1 complex
-
Biotinylated thalidomide or a similar high-affinity biotinylated CRBN ligand (tracer)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA)
-
This compound serial dilutions in DMSO
-
384-well AlphaPlates
Protocol:
-
Reagent Preparation:
-
Dilute the His-tagged CRBN-DDB1 complex and biotin-thalidomide tracer in the assay buffer to the desired concentrations (e.g., 50 nM CRBN-DDB1 and 125 nM biotin-thalidomide).[8]
-
Prepare serial dilutions of this compound.
-
-
Competition Reaction:
-
In a 384-well plate, add the serially diluted this compound or DMSO vehicle.
-
Add the diluted CRBN-DDB1 and biotin-thalidomide mixture to each well.
-
Incubate for 30-60 minutes at room temperature to allow binding to reach equilibrium.
-
-
Bead Addition:
-
Prepare a detection solution containing Streptavidin Donor beads and Nickel Chelate Acceptor beads in the assay buffer.
-
Add the detection solution to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Read the luminescence signal on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal will decrease as this compound competes with the biotinylated tracer for binding to CRBN-DDB1.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction between this compound and CRBN, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Purified CRBN or CRBN-DDB1 complex
-
This compound
-
Identical buffer for both protein and ligand (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
ITC instrument
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the CRBN protein against the chosen ITC buffer.
-
Dissolve the this compound in the same final dialysis buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
Degas both solutions before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution into the sample cell (e.g., at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (e.g., at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the CRBN solution in the sample cell.
-
Allow the system to reach equilibrium after each injection while the heat change is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
-
Conclusion
This compound is a critical tool in the development of targeted protein degradation therapies. Its ability to effectively recruit the CRBN E3 ligase is fundamental to its function in PROTACs. While direct quantitative binding data for this specific derivative remains to be extensively published, the well-characterized interactions of its parent compound, Lenalidomide, provide a robust framework for understanding its mechanism. The solvent-exposed nature of the C5 position allows for chemical modification with minimal disruption to CRBN binding, though it may subtly influence neosubstrate specificity. The experimental protocols detailed in this guide provide a comprehensive toolkit for researchers to quantitatively assess the CRBN-recruiting activity of this compound and its derivatives, thereby facilitating the design and optimization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation Using Lenalidomide-C5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins entirely. This is achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), and molecular glues. Lenalidomide, an immunomodulatory drug, and its derivatives are cornerstone molecules in the field of TPD, acting as molecular glues that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Lenalidomide-C5-acid is a key building block for the synthesis of PROTACs, incorporating the CRBN-binding moiety of lenalidomide with a linker terminating in a carboxylic acid for further conjugation.[4][5][6]
This technical guide provides an in-depth overview of the core principles of targeted protein degradation using this compound, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Mechanism of Action: Lenalidomide-Mediated Protein Degradation
Lenalidomide exerts its therapeutic effects by redirecting the CRL4-CRBN E3 ubiquitin ligase complex to new protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[7][8][9][10][11] The primary targets of lenalidomide-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9][10][11] These proteins are essential for the survival of multiple myeloma cells, and their degradation leads to anti-proliferative and immunomodulatory effects.[7][8]
The process begins with lenalidomide binding to the substrate receptor CRBN, a component of the larger CRL4-CRBN E3 ligase complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[7][8] This binding event creates a novel interface on the surface of CRBN that is recognized by a degron present in IKZF1 and IKZF3.[9] This induced proximity results in the formation of a ternary complex between CRBN, lenalidomide, and the target protein (IKZF1 or IKZF3).[8] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein.[7][8]
Signaling Pathway of Lenalidomide-Induced Protein Degradation
Caption: Lenalidomide binds to CRBN, inducing the recruitment and ubiquitination of IKZF1/3 for proteasomal degradation.
Quantitative Data for Lenalidomide Interactions
The following tables summarize key quantitative data related to the interaction of lenalidomide with its direct target, CRBN, and its downstream degradation effects.
| Parameter | Molecule | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Lenalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) | N/A |
| Inhibitory Concentration (IC50) | Lenalidomide | 1-2 µM | Competitive Binding Assay (in cell extracts) | N/A |
| Degradation Concentration (DC50) | Lenalidomide | Dose-dependent | Western Blot / Mass Spectrometry | [10] |
| Maximum Degradation (Dmax) | Lenalidomide | Significant | Western Blot / Mass Spectrometry | [10] |
Note: Specific DC50 and Dmax values for IKZF1 and IKZF3 degradation by lenalidomide can vary depending on the cell line and experimental conditions. The primary literature confirms dose-dependent degradation.
This compound: A Building Block for PROTACs
This compound is a derivative of lenalidomide that incorporates a five-carbon aliphatic linker terminating in a carboxylic acid. This functional group provides a convenient attachment point for conjugation to a ligand that binds to a protein of interest, thereby generating a PROTAC.
| Property | Value |
| Chemical Formula | C19H23N3O5 |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 2338824-30-7 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of lenalidomide-mediated protein degradation.
CRBN Binding Assay (Fluorescence Polarization)
This assay measures the binding of a ligand to CRBN in a competitive format.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide analog (e.g., BODIPY FL Thalidomide)
-
Lenalidomide or this compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a serial dilution of lenalidomide or the test compound in Assay Buffer.
-
In a 384-well plate, add the serially diluted compound.
-
Add a solution of the fluorescently labeled thalidomide analog at a final concentration of ~5-10 nM to each well.
-
Add the CRBN-DDB1 complex to each well at a final concentration of ~20-50 nM.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the compound concentration.
Ternary Complex Formation Assay (AlphaLISA)
This assay detects the proximity of the E3 ligase and the target protein induced by the PROTAC.
Materials:
-
Tagged recombinant CRBN (e.g., His-tagged)
-
Tagged recombinant target protein (e.g., GST-tagged IKZF1)
-
Lenalidomide-based PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-His)
-
AlphaLISA streptavidin-donor beads
-
Biotinylated anti-tag antibody (e.g., anti-GST)
-
AlphaLISA Assay Buffer
-
384-well ProxiPlate
Procedure:
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.
-
In a 384-well plate, add the tagged CRBN and tagged target protein at optimized concentrations (e.g., 10-50 nM).
-
Add the serially diluted PROTAC to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the biotinylated antibody and allow to incubate for 60 minutes at room temperature.
-
Add the AlphaLISA acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the AlphaLISA donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.[12]
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following treatment.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S cells for IKZF1/3)
-
Lenalidomide or PROTAC
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response of lenalidomide or PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with Lysis Buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Experimental Workflow for PROTAC Characterization
Caption: A typical workflow for the characterization of a this compound-based PROTAC.
Logical Relationship of the Ternary Complex
The formation of a stable ternary complex is a critical determinant of the efficacy of a PROTAC. The cooperativity of binding, where the binding of one component influences the affinity of the others, plays a significant role in the overall stability of the complex.
Caption: The PROTAC molecule bridges the interaction between CRBN and the target protein to form a ternary complex.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that hijack the CRL4-CRBN E3 ligase for targeted protein degradation. A thorough understanding of the underlying mechanism of action, coupled with robust biophysical and cellular assays, is essential for the successful design and optimization of these novel therapeutics. This guide provides a foundational framework for researchers entering this exciting and rapidly evolving field, offering both the theoretical background and practical methodologies required to advance the development of next-generation protein degraders.
References
- 1. A cancer drug that wears many hats | Broad Institute [broadinstitute.org]
- 2. catalog.library.reed.edu [catalog.library.reed.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Lenalidomide-C5-Acid: A Core Building Block for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's intrinsic protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell, offering a powerful and often more durable pharmacological effect.
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite assembly forms a "ternary complex," bringing the POI into close proximity with the E3 ligase, which then tags the POI with ubiquitin. This polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC is released to repeat the cycle.
Lenalidomide, an immunomodulatory drug, has gained prominence in PROTAC design due to its high-affinity binding to the Cereblon (CRBN) E3 ligase complex. By functionalizing lenalidomide, researchers can create versatile building blocks to construct potent and selective protein degraders. This guide focuses on Lenalidomide-C5-acid , a key derivative that serves as a foundational component for the rational design and synthesis of novel PROTAC therapeutics.
This compound: A Versatile E3 Ligase Ligand
This compound is a derivative of lenalidomide specifically engineered for PROTAC synthesis. The "C5-acid" refers to a five-carbon alkyl chain terminating in a carboxylic acid, which is attached to the C4 amino group of the lenalidomide isoindolinone core. This modification provides a crucial reactive handle for the straightforward attachment of linkers via stable amide bond formation, a cornerstone of PROTAC chemistry.
The structure of this compound preserves the essential glutarimide and phthaloyl rings required for binding to CRBN, ensuring its function as an effective E3 ligase recruiter.
Mechanism of Action: Hijacking the CRL4-CRBN Machinery
Lenalidomide and its derivatives exert their PROTAC activity by recruiting the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). CRBN functions as the substrate receptor for this complex. The binding of a lenalidomide-based PROTAC to CRBN induces a conformational change on the ligase's surface, creating a "neosubstrate" binding pocket. This new interface facilitates the recruitment of the POI, which is tethered to the other end of the PROTAC molecule.
Once the POI-PROTAC-CRBN ternary complex is formed, the E3 ligase machinery is activated. An E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of the POI into smaller peptides.
Caption: PROTAC-mediated protein degradation via the CRL4-CRBN pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to bind its targets and induce degradation. Key parameters include binding affinity (Kd or IC50) to the E3 ligase and the POI, and the efficiency of degradation, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Binding Affinity of Lenalidomide and Analogs to Cereblon (CRBN)
| Compound | Assay Method | Kd (μM) | IC50 (μM) | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 | - | [1] |
| Lenalidomide | Fluorescence-based Thermal Shift | - | ~2 | [2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | - | ~1 | [2] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 43.4 | - | [1] |
Table 2: Degradation Efficiency of PROTACs Utilizing Lenalidomide-Based Ligands
| PROTAC ID | Target Protein (POI) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 4 | BRD4 | Lenalidomide | pM range | >90 | MV-4-11 | [3],[4] |
| PTD12 | BTK | Lenalidomide | 4 | >95 | MOLM-14 | [5] |
| Compound 21 | BRD4 | Lenalidomide | Not Reported | Effective Degradation | THP-1 | [6] |
| SIAISI78 (VHL-based for comparison) | BCR-ABL | VHL | 8.5 | Not Reported | K562 | [7] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful synthesis and evaluation of PROTACs.
Synthesis of this compound
This protocol describes a representative two-step synthesis starting from Lenalidomide and a protected 6-bromohexanoic acid ester.
Step 1: Alkylation of Lenalidomide
-
To a solution of Lenalidomide (1 eq.) in N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3 eq.).
-
Add ethyl 6-bromohexanoate (1.5 eq.) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (3 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
PROTAC Synthesis via Amide Coupling
This protocol details the coupling of this compound to a linker containing a terminal amine, which is pre-attached to the POI ligand.
-
Dissolve the POI-linker-amine (1 eq.) in DMF.
-
Add this compound (1.1 eq.), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.), and DIPEA (3 eq.).
-
Stir the reaction mixture at room temperature for 6-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
Caption: General workflow for PROTAC synthesis and evaluation.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.[2]
-
Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI signal to the loading control. Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the PROTAC concentration.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]
-
Sample Preparation: Prepare a solution of the purified CRBN-DDB1 complex (e.g., 20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a solution of the this compound or the final PROTAC (e.g., 200-500 µM) in the exact same buffer from the final dialysis step to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean the ITC instrument sample cell and injection syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection, generating a thermogram.
-
Data Analysis: Integrate the peaks from the thermogram to obtain the heat change for each injection. Plot these values against the molar ratio of ligand to protein and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[8]
Conclusion and Future Outlook
This compound has established itself as a robust and indispensable building block in the field of targeted protein degradation. Its straightforward synthesis and versatile reactivity via the terminal carboxylic acid group provide a reliable anchor point for the construction of a vast array of PROTAC molecules. The high affinity of the lenalidomide moiety for the CRBN E3 ligase ensures potent recruitment of the cellular degradation machinery.
The continued exploration of PROTACs built upon this and similar scaffolds is a highly active area of drug discovery. Future research will likely focus on developing next-generation CRBN ligands with improved physicochemical properties, enhanced stability, and differential neosubstrate profiles to create even more selective and potent therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to design, synthesize, and validate novel PROTACs to address previously "undruggable" targets in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 6. Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 8. 19171-19-8|4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
The Crucial Role of the C5 Linker in Lenalidomide-C5-acid: A Technical Guide to PROTAC Design and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target and eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component in the architecture of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a task often accomplished using derivatives of immunomodulatory drugs (IMiDs) such as lenalidomide. This technical guide provides an in-depth examination of the function of the C5 linker in Lenalidomide-C5-acid, a critical building block in the synthesis of CRBN-recruiting PROTACs. We will delve into the structural significance of the C5 linker, its impact on the formation and stability of the ternary complex, and its role in dictating the overall efficacy of the resulting protein degrader. This guide will further present key experimental protocols for the characterization of such molecules and visualize the underlying biological and experimental processes.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The mechanism of action, a finely orchestrated process of induced proximity, unfolds as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into smaller peptides.
-
Catalytic Cycle : The PROTAC molecule is then released and can engage another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for sustained protein knockdown with sub-stoichiometric concentrations of the PROTAC.
Lenalidomide as a CRBN E3 Ligase Ligand
Lenalidomide binds to CRBN, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the ligase, inducing the ubiquitination and subsequent degradation of specific "neosubstrates" such as the transcription factors IKZF1 and IKZF3 in multiple myeloma cells.[1][2] This inherent ability to recruit CRBN makes lenalidomide and its derivatives highly valuable as E3 ligase ligands in the design of PROTACs.
The C5 Linker: More Than Just a Spacer
This compound is a derivative of lenalidomide where a five-carbon alkyl chain with a terminal carboxylic acid is attached to the phthalimide ring. This C5 linker serves as a crucial component for the synthesis of PROTACs, providing a reactive handle for conjugation to a ligand that targets a specific protein for degradation. The nature of this linker, including its length, composition, and attachment point, is a critical determinant of the resulting PROTAC's efficacy.
Impact on Ternary Complex Formation and Stability
The linker's primary role is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex. The length and flexibility of the linker are paramount in achieving an optimal orientation of the two proteins that is conducive to ubiquitination.
-
Linker Composition : The C5 linker in this compound is a simple alkyl chain, which imparts a degree of lipophilicity and flexibility to the PROTAC molecule. This can influence cellular permeability and the overall pharmacokinetic properties of the degrader. Other linker compositions, such as those incorporating polyethylene glycol (PEG) units, can be utilized to modulate solubility and other physicochemical properties.
-
Attachment Point : The point of attachment of the linker to the lenalidomide scaffold is also critical. Attachment at the C5 position of the phthalimide ring has been shown in studies with the related IMiD pomalidomide to be a strategic choice. Modifications at this position can help to mitigate the off-target degradation of certain endogenous zinc finger transcription factors, a known liability of some IMiD-based PROTACs with linkers at other positions. This suggests that the C5 position provides a favorable vector for the linker that minimizes interference with the binding of endogenous substrates.
Quantitative Data on Linker Performance
While a direct comparative study on the impact of alkyl linker length (C3-C6) for a specific lenalidomide-based PROTAC is not extensively available in the public domain, the following table summarizes representative data from the literature on BRD4-targeting PROTACs, illustrating the impact of the E3 ligase ligand and general linker characteristics on degradation potency. This data highlights that lenalidomide-based PROTACs can achieve picomolar to nanomolar degradation potencies.
| PROTAC ID | E3 Ligase Ligand | Linker Type (if specified) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Lenalidomide | Not Specified | BRD4 | pM range | >90 | [3] |
| PROTAC 2 | Lenalidomide | Not Specified | BRD4 | Not Specified | >90 | [3] |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | 0.1 - 0.3 | >90 | [3] |
Note: The specific chemical structures and linker details for these PROTACs were not fully disclosed in the cited source.
This table underscores the high potency that can be achieved with lenalidomide-based degraders. The optimization of the linker is a key factor in achieving such high efficiencies.
Experimental Protocols
The characterization of PROTACs synthesized from this compound involves a series of in vitro and cell-based assays to determine their binding affinity, degradation efficacy, and cellular effects.
Synthesis of a this compound based PROTAC
The synthesis of a PROTAC from this compound typically involves the coupling of the terminal carboxylic acid of the linker to an amine-functionalized ligand for the protein of interest.
Western Blotting for Protein Degradation
This is the gold-standard assay for quantifying the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting :
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
Biophysical Assays for Binding and Ternary Complex Formation
Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities of the PROTAC to its target protein and CRBN, and to characterize the formation of the ternary complex.
General Principle of FP for CRBN Binding:
-
A fluorescently labeled ligand for CRBN (e.g., a fluorescent derivative of thalidomide) is used.
-
In its free form, the fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Upon binding to the much larger CRBN protein, the tumbling is slowed, leading to an increase in fluorescence polarization.
-
A competitive binding experiment is performed where increasing concentrations of the test PROTAC are added to a mixture of CRBN and the fluorescent ligand.
-
The displacement of the fluorescent ligand by the PROTAC results in a decrease in fluorescence polarization, which can be used to calculate the binding affinity (IC50 or Ki) of the PROTAC for CRBN.
General Principle of ITC for Ternary Complex Cooperativity:
-
ITC directly measures the heat changes associated with binding events.
-
To determine cooperativity, two separate experiments are performed:
-
Binary Titration : The PROTAC is titrated into a solution containing either the POI or the E3 ligase to determine the binary binding affinities.
-
Ternary Titration : The PROTAC is titrated into a solution containing a pre-formed complex of the POI and the E3 ligase.
-
-
By comparing the binding affinities from the binary and ternary titrations, the cooperativity (α) of ternary complex formation can be calculated. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Protocol:
-
Combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1 E3 ligase complex, the target protein, and ubiquitin in a reaction buffer containing ATP.
-
Add the PROTAC or vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Stop the reaction and analyze the results by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates successful PROTAC-mediated ubiquitination.
Cell Viability Assays
To assess the functional consequences of target protein degradation, cell viability assays are performed.
Protocol (e.g., using a resazurin-based assay):
-
Plate cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
After a desired incubation period (e.g., 72 hours), add the resazurin reagent to the wells.
-
Incubate for 1-4 hours, allowing viable cells to reduce resazurin to the fluorescent product, resorufin.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration at which 50% of cell growth is inhibited).
Signaling Pathways
The degradation of a target protein by a this compound based PROTAC initiates a cascade of downstream signaling events, the nature of which depends on the function of the targeted protein. For instance, if the target is a kinase involved in a proliferation pathway, its degradation would lead to the downregulation of that pathway and subsequent inhibition of cell growth.
Conclusion
The C5 linker in this compound is a pivotal element in the design and function of potent and selective CRBN-recruiting PROTACs. Its role extends beyond that of a simple covalent tether; it is a critical determinant of ternary complex geometry and stability, which in turn dictates the efficiency of target protein degradation. The selection of an appropriate linker, with optimized length, composition, and attachment point, is a key step in the development of effective protein degraders. While a systematic comparison of alkyl linker lengths for lenalidomide-based PROTACs remains an area for further public investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for the rational design and characterization of novel therapeutics based on targeted protein degradation. The continued exploration of linkerology will undoubtedly unlock the full potential of this transformative therapeutic modality.
References
Lenalidomide-C5-acid: A Technical Guide to Inducing Protein Ubiquitination for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Lenalidomide, an immunomodulatory drug, and its derivatives have been pivotal in the advancement of TPD, acting as "molecular glues" that modulate the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). Lenalidomide-C5-acid is a key derivative of lenalidomide, featuring a carboxylic acid linker at the C5 position of the phthalimide ring. This functional group serves as a versatile attachment point for designing Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that bring a target protein into proximity with an E3 ligase for degradation. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound to induce protein ubiquitination and degradation.
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex
Lenalidomide and its derivatives exert their effects by binding to CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4).[1][2] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not typically be targeted by this E3 ligase.[1][3][4] The most well-characterized neosubstrates of lenalidomide-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4]
The general mechanism of lenalidomide-induced protein degradation is a multi-step process:
-
Binding to CRBN: Lenalidomide binds to a specific pocket on the CRBN protein.[5]
-
Ternary Complex Formation: The lenalidomide-CRBN complex creates a new binding surface that facilitates the recruitment of a neosubstrate protein, forming a ternary complex.
-
Ubiquitination: Within the CRL4-CRBN complex, the recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.
This compound functions as a CRBN-recruiting ligand in the design of PROTACs. The carboxylic acid linker allows for the covalent attachment of a ligand that binds to a specific protein of interest. This bifunctional molecule then simultaneously binds to both the target protein and CRBN, inducing the target protein's ubiquitination and degradation.[6][7][8]
Quantitative Data
The following tables summarize key quantitative data related to the activity of lenalidomide. While specific data for this compound is limited in the public domain, the data for lenalidomide provides a crucial baseline for understanding its interaction with CRBN and its cellular effects.
Table 1: Binding Affinities of Lenalidomide to Cereblon (CRBN)
| Ligand | Protein Complex | Method | Kd (nM) | Ki (nM) | Reference(s) |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | ~178 - 640 | [9] | |
| Lenalidomide | CRBN-DDB1 | Fluorescence Polarization (FP) | 268.6 | [10] |
Table 2: IC50 Values of Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference(s) |
| MM.1S | MTT Assay | 6 days | Not specified | [11] |
| NCI-H929 | MTT Assay | 6 days | Not specified | [11] |
| OPM-2 | MTT Assay | 6 days | Not specified | [11] |
| RPMI-8226 | MTT Assay | 24, 48, 72 hours | Not specified | [12] |
| U266 | MTT Assay | 24, 48, 72 hours | Not specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound in inducing protein ubiquitination and degradation.
Synthesis of this compound
Western Blot Analysis of Neosubstrate Degradation
This protocol outlines the steps to quantify the degradation of a target protein (e.g., IKZF1) in response to treatment with this compound or a PROTAC derived from it.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S)
-
This compound or PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, e.g., anti-IKZF1; loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of this compound or PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This protocol is designed to demonstrate the interaction between CRBN, the target protein, and this compound (as part of a PROTAC).
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC containing this compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a time point determined to be optimal for ternary complex formation (often a shorter time point before significant degradation occurs).
-
Cell Lysis: Lyse cells in non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against CRBN, the target protein, and other components of the E3 ligase complex (e.g., DDB1) to confirm their presence in the complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a target protein in the presence of this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant ubiquitin
-
Recombinant CRL4-CRBN complex (or immunoprecipitated complex)
-
Recombinant target protein
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, CRL4-CRBN, target protein, and this compound in the ubiquitination reaction buffer. Include a control reaction without this compound.
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding Laemmli buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-mediated Protein Degradation
Caption: this compound in PROTACs induces ternary complex formation, leading to ubiquitination and degradation.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for assessing protein degradation via Western blotting.
Logical Relationship for Co-Immunoprecipitation
Caption: Logical flow of a co-immunoprecipitation experiment to detect ternary complex formation.
Conclusion
This compound is a powerful tool for researchers in the field of targeted protein degradation. Its ability to be readily incorporated into PROTACs allows for the selective degradation of a wide range of target proteins by hijacking the CRL4-CRBN E3 ubiquitin ligase. This guide provides a foundational understanding of its mechanism of action, relevant quantitative data, and detailed experimental protocols to aid in the design and execution of studies aimed at developing novel protein degraders. As the field of TPD continues to expand, the principles and techniques outlined here will be invaluable for advancing our ability to drug the "undruggable" proteome.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cereblon E3 Ligase Binding Affinity of Lenalidomide and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide, a thalidomide analogue, is a cornerstone of therapy for multiple myeloma and other hematological malignancies. Its mechanism of action is mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. This interaction does not inhibit the ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This targeted protein degradation is central to the anti-tumor and immunomodulatory effects of Lenalidomide.
The development of Proteolysis Targeting Chimeras (PROTACs) has further highlighted the importance of the Lenalidomide-Cereblon interaction. In PROTACs, a Lenalidomide-derived ligand is connected via a linker to a ligand for a target protein, thereby hijacking the CRL4-CRBN complex to induce the degradation of the target. "Lenalidomide-C5-acid" is a commonly utilized building block in the synthesis of such PROTACs, featuring a carboxylic acid at the C5 position of the phthalimide ring for linker attachment.
This technical guide provides a comprehensive overview of the binding affinity of Lenalidomide to Cereblon. While specific quantitative binding data for this compound is not extensively available in the public domain, the data for the parent compound, Lenalidomide, serves as a critical reference point. This guide details the experimental protocols used to determine these binding affinities and illustrates the key signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of immunomodulatory drugs (IMiDs) to the Cereblon-DDB1 complex is a key determinant of their biological activity. The following table summarizes the reported binding affinities for Lenalidomide and related compounds.
| Compound | Binding Affinity (IC₅₀) to CRBN-DDB1 | Method |
| Lenalidomide | ~3 µM | Fluorescence-based Thermal Shift Assay |
| Pomalidomide | ~3 µM | Fluorescence-based Thermal Shift Assay |
| Thalidomide | ~30 µM | Fluorescence-based Thermal Shift Assay |
Signaling Pathway
The binding of Lenalidomide to Cereblon initiates a cascade of events leading to the degradation of specific target proteins. The following diagram illustrates this signaling pathway.
Caption: Lenalidomide-mediated degradation pathway.
Experimental Protocols
Several biophysical and biochemical assays are employed to determine the binding affinity of small molecules to Cereblon. A commonly used method is the Fluorescence Polarization (FP) competitive binding assay.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled ligand (tracer) from Cereblon by a test compound. The change in polarization of the emitted light is proportional to the amount of tracer displaced.
Materials:
-
Purified recombinant human Cereblon (CRBN) protein.
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
384-well, low-volume, black microplates.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Microplate reader capable of measuring fluorescence polarization.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a working solution of purified CRBN protein in assay buffer to the desired final concentration.
-
Prepare a working solution of the fluorescent tracer in assay buffer to the desired final concentration.
-
Prepare a serial dilution series of the test compound (e.g., this compound) in DMSO, and then dilute further into assay buffer to the final desired concentrations. Include a vehicle control (DMSO in assay buffer).
-
-
Assay Plate Preparation:
-
To each well of a 384-well black microplate, add a fixed volume of the CRBN protein solution.
-
Add a fixed volume of the fluorescent tracer solution to each well.
-
-
Compound Addition:
-
Add a small volume of the serially diluted test compound solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent tracer.
-
Conclusion
The interaction between Lenalidomide and Cereblon is a well-established mechanism that has been successfully exploited for therapeutic benefit. While direct binding affinity data for this compound is not widely reported, its use as a linker-equipped Cereblon ligand in PROTAC development underscores the robustness of the core Lenalidomide scaffold for CRBN engagement. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working on Cereblon-targeting therapeutics and PROTACs. Further characterization of the binding kinetics and thermodynamics of specific derivatives like this compound will be crucial for the rational design of next-generation protein degraders.
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to the Discovery and Development of Lenalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The principle of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Among the vanguards of this new modality are Proteolysis-Targeting Chimeras (PROTACs) that leverage the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the discovery, development, and evaluation of Lenalidomide-based PROTACs, offering detailed methodologies and insights for researchers in the field.
Introduction: A Paradigm Shift in Pharmacology
Traditional pharmacology has predominantly focused on the development of small molecule inhibitors that block the function of pathogenic proteins. However, this approach is often limited by the need for high target occupancy and can be susceptible to resistance mechanisms. PROTACs represent a paradigm shift from an occupancy-driven to an event-driven pharmacological model.[1]
These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By forming a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[2][3] Lenalidomide, along with its analogs thalidomide and pomalidomide, are well-established ligands for the CRBN E3 ubiquitin ligase and have become a cornerstone in the design of potent and selective PROTACs.[2][4][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The catalytic cycle of a Lenalidomide-based PROTAC begins with the formation of a ternary complex involving the target protein, the PROTAC, and the CRBN E3 ligase, which is part of the larger Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[3][6] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the surface of the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein molecule, thus acting catalytically.[6]
Synthesis of Lenalidomide-based PROTACs
The synthesis of a Lenalidomide-based PROTAC typically involves the derivatization of Lenalidomide, often at the 4-amino position of the phthalimide ring, to attach a linker that is subsequently coupled to a ligand for the target protein.[7][8] Another strategy involves modification at the 6-position of the phthalimide ring to modulate neosubstrate selectivity.[9][10]
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for Lenalidomide-based PROTACs targeting various proteins.
Table 1: In Vitro Degradation Efficacy of BET-targeting PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | MM1.S | <1 | >95 | [11] |
| BETd-260 | BET proteins | MNNG/HOS | <10 | >90 | [12] |
| QCA570 | BET proteins | 22Rv1 | 0.16 | >95 | [1] |
Table 2: In Vitro Anti-proliferative Activity of Lenalidomide-based PROTACs
| PROTAC ID | Target Protein | Cell Line | IC50 (µM) | Reference |
| ARV-825 | BRD4 | MM1.S | 0.005 | [11] |
| 21 | BRD4 | THP-1 | 0.81 | [13] |
| 16c | EGFR | PC9 | 0.413 | [14] |
Table 3: In Vivo Efficacy of a BRD4-targeting PROTAC
| PROTAC | Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| BETd-260 | MNNG/HOS Xenograft | 10 mg/kg, i.p. | Significant | [12] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of Lenalidomide-based PROTACs.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[2]
Materials:
-
Cell culture reagents
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Lenalidomide-based PROTAC
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC-mediated ubiquitination of the target protein.
Materials:
-
Recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex
-
Ubiquitin
-
ATP
-
Lenalidomide-based PROTAC
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: Combine the recombinant proteins, ubiquitin, ATP, and PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and tolerability of PROTACs.[6][15]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Lenalidomide-based PROTAC formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Cell Implantation: Acclimatize the mice and subcutaneously inject cancer cells, often mixed with Matrigel, into the flank.[16]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target protein levels).
Signaling Pathway Modulation: The Case of BET Degradation
A prominent application of Lenalidomide-based PROTACs is the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. BRD4 is a critical epigenetic reader that regulates the expression of key oncogenes, most notably c-Myc.[11][12] The degradation of BRD4 by PROTACs leads to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis in various cancers.[11][12]
Conclusion
Lenalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the well-characterized interaction between Lenalidomide and the CRBN E3 ligase, researchers can design potent and selective degraders for a wide range of therapeutic targets. The in-depth methodologies and data presented in this guide provide a solid foundation for the design, synthesis, and evaluation of novel CRBN-recruiting PROTACs, paving the way for the next generation of targeted therapies.
References
- 1. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Lenalidomide-C5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides a detailed protocol for the synthesis of a PROTAC using Lenalidomide-C5-acid, a key building block that incorporates a ligand for the Cereblon (CRBN) E3 ligase. By following this guide, researchers can effectively synthesize, purify, and characterize novel PROTACs for targeted protein degradation.
Mechanism of Action: CRBN-Mediated Protein Degradation
Lenalidomide and its derivatives function as molecular glues that recruit neo-substrates to the CRBN E3 ubiquitin ligase complex.[1] In the context of a PROTAC, the lenalidomide moiety serves to bring the target protein into close proximity to the CRBN complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Experimental Protocols
This section details the step-by-step procedure for the synthesis, purification, and characterization of a PROTAC molecule by coupling this compound with a generic amine-containing POI ligand.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Amine-containing POI Ligand | ≥95% | Synthesized or purchased |
| HATU | ≥98% | Commercially available |
| DIPEA | ≥99.5% | Commercially available |
| Anhydrous DMF | ≥99.8% | Commercially available |
| Dichloromethane (DCM) | HPLC grade | Commercially available |
| Methanol (MeOH) | HPLC grade | Commercially available |
| Ethyl Acetate (EtOAc) | HPLC grade | Commercially available |
| Hexanes | HPLC grade | Commercially available |
| Water | Deionized | In-house |
| Brine | Saturated NaCl solution | In-house |
| Anhydrous Sodium Sulfate | Reagent grade | Commercially available |
| Silica Gel | 230-400 mesh | Commercially available |
Protocol 1: Amide Coupling of this compound with POI-Ligand-NH2
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine-containing POI ligand (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of the PROTAC Molecule
-
Flash Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.[2][3]
-
-
Preparative HPLC (Optional):
-
For higher purity, the product can be further purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[4]
-
A typical mobile phase system is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Protocol 3: Characterization of the Final PROTAC
-
Mass Spectrometry:
-
Confirm the identity of the synthesized PROTAC by LC-MS analysis to determine its molecular weight.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the final compound. The spectra should be consistent with the expected structure of the PROTAC molecule.
-
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the synthesis of a PROTAC from this compound.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Amine-containing POI Ligand | 1.1 equivalents | |
| HATU | 1.2 equivalents | Coupling reagent |
| DIPEA | 3.0 equivalents | Base |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS |
| Purification | ||
| Primary Method | Flash Chromatography | Silica gel, DCM/MeOH gradient |
| Optional Method | Preparative HPLC | For higher purity |
| Expected Outcome | ||
| Yield | 40 - 70% | Varies with substrate |
| Purity | >95% | As determined by HPLC and NMR |
Experimental Workflow
The overall workflow for the synthesis and evaluation of a Lenalidomide-based PROTAC is depicted below.
Conclusion
This application note provides a comprehensive protocol for the synthesis of PROTACs utilizing this compound. By following these detailed methodologies for synthesis, purification, and characterization, researchers can efficiently generate novel protein degraders. The successful synthesis of these molecules is a critical first step in the development of new therapeutics for a wide range of diseases driven by protein overexpression or malfunction. Further biological evaluation is necessary to determine the efficacy and selectivity of the newly synthesized PROTACs.
References
- 1. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Don’t get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. | Buchi.com [buchi.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Bond Formation with Lenalidomide-C5-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide bond formation between Lenalidomide-C5-acid and a primary amine, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols and data presented herein are representative examples to guide researchers in developing their specific synthetic strategies.
Introduction
Lenalidomide is a potent immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This activity has been harnessed in the field of targeted protein degradation through the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a linker, and a ligand for a protein of interest (POI). By bringing the POI in proximity to the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
This compound is a derivative of lenalidomide that incorporates a five-carbon carboxylic acid linker. This functional group provides a convenient attachment point for coupling to a linker or a POI ligand via amide bond formation. These application notes detail a standard protocol for this coupling reaction, including reaction setup, monitoring, purification, and characterization, along with representative data.
Signaling Pathways of Lenalidomide
Lenalidomide exerts its therapeutic effects through multiple mechanisms of action, primarily by modulating the tumor microenvironment and directly inducing apoptosis in malignant cells. A key mechanism involves the CRL4-CRBN E3 ubiquitin ligase complex, which, in the presence of lenalidomide, targets specific neosubstrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1] This leads to downstream effects on cytokine production and T-cell co-stimulation.[2][3] In multiple myeloma, lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.
References
- 1. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cell Permeability of a Lenalidomide-C5-acid PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A Lenalidomide-C5-acid PROTAC utilizes Lenalidomide as the E3 ligase-recruiting moiety. A critical challenge in the development of effective PROTACs is their large molecular size, which often limits their ability to permeate cell membranes and reach their intracellular targets.[2][3] Therefore, a thorough assessment of cell permeability is a crucial step in the drug development pipeline for these molecules.[3][4]
These application notes provide detailed protocols for three key assays to evaluate the cell permeability of a this compound PROTAC: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Cell-Based Permeability Assay, and a Cellular Uptake and Accumulation Assay using LC-MS/MS.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane.[5][6] It serves as an initial, rapid screening tool to predict the passive permeability of a PROTAC.[7]
Experimental Workflow
Caption: Workflow for the PAMPA assay.
Protocol
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane (or a commercial PAMPA lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound PROTAC
-
Reference compounds (high and low permeability controls)
-
LC-MS/MS system
Procedure:
-
Prepare the PROTAC Stock Solution: Dissolve the this compound PROTAC in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor and Acceptor Solutions:
-
Donor Solution: Dilute the PROTAC stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
-
Assemble the PAMPA Plate Sandwich: Place the filter plate (donor) on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca = Concentration in the acceptor well
-
Ceq = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium, providing a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux mechanisms.[6][8] For PROTACs, which can be substrates for efflux transporters, this assay is particularly informative.[9][10]
Experimental Workflow
Caption: Workflow for the Caco-2 permeability assay.
Protocol
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
-
This compound PROTAC
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Permeability: Add the PROTAC solution (e.g., 10 µM in HBSS, potentially with 0.25% BSA to improve recovery) to the apical chamber.[4] Add fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-to-A) Permeability: Add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO2.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the receiver chamber (basolateral for A-to-B, apical for B-to-A) and replace it with fresh, pre-warmed HBSS.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[11]
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.
-
Cellular Uptake and Accumulation Assay
This assay directly quantifies the amount of PROTAC that accumulates inside the cells over time. This is a crucial metric as sufficient intracellular concentration is a prerequisite for target engagement and degradation.[12][13]
Experimental Workflow
Caption: Workflow for the cellular uptake and accumulation assay.
Protocol
Materials:
-
Target cell line (e.g., a cancer cell line where the PROTAC's target is expressed)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Cell culture medium
-
This compound PROTAC
-
Cold PBS
-
Lysis buffer (e.g., acetonitrile with an internal standard)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the target cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
PROTAC Treatment:
-
Remove the culture medium and add fresh medium containing the this compound PROTAC at various concentrations (e.g., 0.1, 1, 10 µM).
-
Incubate for different time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
-
Cell Harvesting:
-
At the end of each time point, aspirate the medium.
-
Quickly wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
-
Cell Lysis and PROTAC Extraction:
-
Add a fixed volume of cold lysis buffer (e.g., acetonitrile containing a suitable internal standard for LC-MS/MS analysis) to each well.
-
Incubate on a shaker for 10-15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells and collect the lysate into microcentrifuge tubes.
-
-
Sample Processing:
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein and cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
Optionally, the protein pellet can be resolubilized for protein quantification using a BCA assay.
-
-
Quantification:
-
Data Analysis:
-
Calculate the intracellular accumulation of the PROTAC, typically expressed as pmol of PROTAC per mg of total cellular protein.
-
Data Presentation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of Permeability Data for this compound PROTAC
| Assay | Parameter | Value | Classification |
| PAMPA | Papp (10⁻⁶ cm/s) | e.g., 0.5 | Low |
| Caco-2 | Papp (A→B) (10⁻⁶ cm/s) | e.g., 0.2 | Low |
| Papp (B→A) (10⁻⁶ cm/s) | e.g., 1.5 | Moderate | |
| Efflux Ratio | e.g., 7.5 | High (Efflux Substrate) | |
| Cellular Uptake | Intracellular Conc. (pmol/mg protein) at 1 µM, 4h | e.g., 50 | - |
Table 2: Comparison with Control Compounds
| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Propranolol (High Permeability) | >10 | >10 | ~1 |
| Atenolol (Low Permeability) | <1 | <1 | ~1 |
| Digoxin (Efflux Substrate) | <1 | <1 | >5 |
| This compound PROTAC | e.g., 0.5 | e.g., 0.2 | e.g., 7.5 |
These tables allow for a direct comparison of the PROTAC's permeability characteristics against established benchmarks and help in making informed decisions for further optimization.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 11. lcms.cz [lcms.cz]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciex.com [sciex.com]
- 15. waters.com [waters.com]
Application Notes and Protocols for Targeted Kinase Degradation Using a Lenalidomide-C5-acid-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
This document provides detailed application notes and protocols for the use of a PROTAC synthesized from Lenalidomide-C5-acid to induce the degradation of a specific kinase. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] this compound is a derivative that incorporates a C5 linker, providing a convenient point of attachment for a ligand that binds to the target kinase.[3]
For the purpose of these application notes, we will focus on the degradation of Bruton's Tyrosine Kinase (BTK) , a clinically validated target in B-cell malignancies. The protocols provided herein are based on established methodologies for the synthesis and evaluation of BTK-targeting PROTACs that recruit the CRBN E3 ligase.
Mechanism of Action
The BTK-targeting PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation, acting catalytically.
Data Presentation
The efficacy of a BTK-targeting PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a BTK PROTAC derived from a lenalidomide-based CRBN ligand.
| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD12 | BTK | Ramos | 4 | >95 | [4] |
| MT-802 | BTK | Namalwa | ~70 | >99 | [5] |
| DD-03-171 | BTK | MCL cells | 5.1 | >95 | [6] |
Experimental Protocols
The following section provides detailed protocols for the synthesis of a BTK-targeting PROTAC using this compound, and for the subsequent biological evaluation of its degradation activity.
Protocol 1: Synthesis of a BTK-Targeting PROTAC
This protocol describes a general method for the coupling of a BTK inhibitor containing a suitable linker with an amine terminus to this compound.
Materials:
-
BTK inhibitor with a terminal amine linker (e.g., a derivative of GDC-0853 or ibrutinib)
-
This compound[3]
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a solution of the BTK inhibitor with a terminal amine linker (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), DIPEA (3.0 eq), and PyBOP (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the final BTK PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells following treatment with the PROTAC.
Materials:
-
BTK-expressing cell line (e.g., Ramos, TMD-8)
-
BTK PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate the cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BTK PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for each sample and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Ubiquitination Assay (via Immunoprecipitation)
This assay confirms that the PROTAC-induced degradation of BTK is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell lysates from PROTAC-treated and control cells (as prepared for Western Blotting)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Anti-ubiquitin antibody for Western Blotting
Procedure:
-
Cell Treatment: Treat cells with the BTK PROTAC with or without a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated BTK.
-
Cell Lysis: Prepare cell lysates as described in the Western Blotting protocol.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-BTK antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-BTK complexes.
-
Wash the beads several times with wash buffer.
-
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the presence of a ladder of high-molecular-weight ubiquitinated BTK species.
Protocol 4: Cell Viability Assay
This assay assesses the functional consequence of BTK degradation on cell proliferation and viability.
Materials:
-
BTK-dependent cell line (e.g., Ramos, TMD-8)
-
BTK PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the cells in an opaque-walled multi-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for a period that allows for significant degradation and a functional effect (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Conclusion
These application notes provide a comprehensive guide for researchers interested in utilizing this compound for the development of kinase-targeting PROTACs. By following the detailed protocols for synthesis and biological evaluation, scientists can effectively assess the degradation potential and functional consequences of their novel PROTAC molecules, thereby accelerating the discovery of new therapeutic agents.
References
- 1. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Application Notes and Protocols: Measuring Protein Degradation Using Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to harness the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1] Western blotting is an indispensable technique for monitoring and quantifying the efficacy of these protein degraders. It allows for the direct visualization and quantification of the target protein's abundance within cells or tissues following treatment.[1] This document provides detailed protocols for assessing protein degradation via western blotting, including methods for determining protein half-life and detecting ubiquitination.
Signaling Pathway for Ubiquitin-Mediated Protein Degradation
The ubiquitin-proteasome pathway is a major route for controlled protein degradation in eukaryotic cells.[2] The process involves the covalent attachment of a chain of ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome.[2][3] This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] Small molecule degraders often work by forming a ternary complex between the target protein and an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.[1]
Ubiquitin-proteasome degradation pathway.
Experimental Workflow for Western Blotting
The general workflow for assessing protein degradation by western blotting involves several key steps, from sample preparation to data analysis. This process allows for the quantification of changes in protein levels in response to treatment with a degrader compound.
References
Application Notes: Designing and Screening a PROTAC Library with Lenalidomide-C5-acid
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently used in PROTAC design.[4][5]
Lenalidomide-C5-acid is a derivative of Lenalidomide that incorporates a C5 carboxylic acid linker, providing a convenient attachment point for further chemical synthesis.[6] This allows for the systematic construction of a PROTAC library by conjugating it to various POI ligands through different linkers. The goal of creating such a library is to empirically determine the optimal combination of POI ligand, linker length and composition, and E3 ligase engagement that results in the most potent and selective degradation of the target protein.[2][7]
These application notes provide a comprehensive workflow, from the rational design and synthesis of a this compound-based PROTAC library to the key experimental protocols for its evaluation.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[10] Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically to degrade multiple copies of the target protein.[11]
Caption: PROTAC-mediated protein degradation pathway.
Designing the PROTAC Library
The design of a PROTAC library is a modular process involving the selection and combination of three components.[12][13]
-
POI Ligand (Warhead): A ligand with known affinity for your target protein is required. The choice of ligand and its exit vector (the point of linker attachment) are critical for maintaining binding affinity and enabling effective ternary complex formation.[14]
-
E3 Ligase Ligand: In this case, this compound is the fixed CRBN-recruiting element.[6]
-
Linker: The linker is a crucial and highly variable component. Its length, rigidity, and composition significantly impact the stability of the ternary complex and the overall efficacy of the PROTAC.[2][7] Libraries are often designed with linkers of varying lengths and chemical properties (e.g., polyethylene glycol (PEG), alkyl chains) to explore the optimal spatial arrangement between the POI and E3 ligase.[3]
Caption: Experimental workflow for PROTAC library design and screening.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Library via Amide Coupling
This protocol describes a general method for coupling amine-functionalized linkers (attached to the POI ligand) with this compound. This is a standard and robust method for generating a library of PROTACs.
Materials:
-
POI-Linker-Amine constructs (a library of warheads with amine-terminated linkers of varying lengths)
-
This compound
-
Peptide coupling reagent (e.g., HBTU, HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vials
-
Stir plate and stir bars
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the POI-Linker-Amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the activated this compound solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and purify the crude product. Preparative reverse-phase HPLC is typically used to isolate the desired PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical LC-MS and NMR spectroscopy.
-
Library Generation: Repeat this procedure for each unique POI-Linker-Amine construct to generate the full PROTAC library.
Protocol 2: Measuring Target Protein Degradation by Western Blot
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[10] This allows for the determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC library compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[10]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: Assessing Ternary Complex Formation with NanoBRET™ Assay
Confirming that a PROTAC can form a ternary complex is crucial for validating its mechanism of action.[9] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor this interaction.[9]
Principle: The assay measures the proximity between the POI and the E3 ligase in live cells. The POI is expressed as a fusion with NanoLuc® luciferase (the energy donor), and the E3 ligase (CRBN) is expressed as a fusion with HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand. PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur, generating a BRET signal.[9]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids: NanoLuc®-POI fusion and HaloTag®-CRBN fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC compounds
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids. Plate the transfected cells into assay plates and incubate for 24 hours.
-
HaloTag® Labeling: Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM for 1 hour at 37°C.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds. To prevent degradation from interfering with the measurement, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTACs.[13] Add the PROTAC dilutions to the wells and incubate for the desired time (e.g., 2-4 hours).
-
Signal Detection: Add the Nano-Glo® Live Cell Reagent to all wells to provide the substrate for the NanoLuc® luciferase.
-
BRET Measurement: Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (~460 nm) and one for the acceptor emission (~618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET ratio indicates PROTAC-mediated ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the BRET signal decreases due to the formation of binary complexes that cannot bridge the POI and E3 ligase.[9]
Data Presentation
Quantitative data from library screening should be organized to facilitate direct comparison between compounds.
Table 1: Illustrative Screening Data for a PROTAC Library
This table provides a template for summarizing primary degradation screening results.
| Compound ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-01 | PEG | 8 | 150 | 85 |
| PROTAC-02 | PEG | 11 | 75 | 92 |
| PROTAC-03 | PEG | 14 | 98 | 90 |
| PROTAC-04 | Alkyl | 9 | 450 | 65 |
| PROTAC-05 | Alkyl | 12 | 220 | 78 |
Table 2: Illustrative Biophysical Data for Hit Compounds
For promising hits, further biophysical characterization is essential to understand the thermodynamics of complex formation.[15]
| Compound ID | POI Binding (KD, nM) | CRBN Binding (KD, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-02 | 120 | 85 | 5.2 |
| PROTAC-03 | 115 | 85 | 2.1 |
Note: Cooperativity (α) is a measure of the synergistic binding in the ternary complex. An α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.[] The KD values presented are hypothetical examples for illustrative purposes.
For reference, the PROTAC MZ1 has reported affinities for the Brd4BD2 protein (SPR KD = 1 nM) and the VHL E3 ligase complex (SPR KD = 29 nM).[15]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. explorationpub.com [explorationpub.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Attaching Ligands to Lenalidomide-C5-Acid Derivatives via Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of ligands to Lenalidomide-C5-acid derivatives utilizing click chemistry. These methods are particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics, where Lenalidomide serves as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction
Lenalidomide is an immunomodulatory agent that functions by binding to the CRBN protein. This binding event alters the substrate specificity of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism can be harnessed in targeted protein degradation by linking lenalidomide to a ligand for a protein of interest (POI), thereby creating a PROTAC that hijacks the CRL4-CRBN complex to degrade the POI.
Click chemistry, a class of rapid, efficient, and bioorthogonal reactions, is an ideal method for conjugating ligands to lenalidomide derivatives. The most common forms of click chemistry used for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathway of Lenalidomide-Mediated Protein Degradation
The following diagram illustrates the signaling pathway initiated by a lenalidomide-based PROTAC to induce the degradation of a target protein.
Caption: Lenalidomide-based PROTAC signaling pathway.
Experimental Workflows
The general workflow for attaching a ligand to a this compound derivative involves the synthesis of the functionalized lenalidomide, followed by the click chemistry reaction and subsequent purification and characterization of the conjugate.
Caption: General experimental workflow.
Synthesis of Lenalidomide-C5-Azide/Alkyne
To perform click chemistry, the this compound must first be converted to an azide or alkyne derivative. The following are representative synthetic schemes.
1. Synthesis of Lenalidomide-C5-Azide:
This can be achieved by first activating the carboxylic acid of this compound, for example with a carbodiimide, and then reacting it with an amino-PEG-azide linker.
2. Synthesis of Lenalidomide-C5-Alkyne:
Similarly, the carboxylic acid can be activated and reacted with an amino-PEG-alkyne linker to yield the alkyne derivative. Commercial sources for pre-functionalized lenalidomide derivatives are also available.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a Lenalidomide-C5-alkyne derivative with an azide-functionalized ligand.
Materials:
-
Lenalidomide-C5-alkyne
-
Azide-functionalized ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecules)
-
Solvent: Dimethyl sulfoxide (DMSO) and water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Lenalidomide-C5-alkyne in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized ligand in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup (1 µmol scale):
-
In a microcentrifuge tube, add 100 µL of the 10 mM Lenalidomide-C5-alkyne solution (1 µmol, 1.0 equivalent).
-
Add 100-120 µL of the 10 mM azide-functionalized ligand solution (1.0-1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be between 1-10 mM.
-
(Optional) If using THPTA, add 5 µL of the 100 mM solution (5 equivalents relative to copper).
-
Add 1 µL of the 100 mM CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding 1-2 µL of the freshly prepared 1 M sodium ascorbate solution (1-2 equivalents).
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a Lenalidomide-C5-azide derivative with a ligand functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Lenalidomide-C5-azide
-
Strained alkyne-functionalized ligand (e.g., DBCO-ligand)
-
Solvent: DMSO or a biological buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Lenalidomide-C5-azide in DMSO.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized ligand in DMSO or the desired reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Lenalidomide-C5-azide solution (1.0-1.5 equivalents) and the strained alkyne-functionalized ligand solution.
-
If necessary, adjust the final volume with additional solvent. For conjugations with biomolecules, the final concentration of DMSO should typically be kept below 10% (v/v).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
For small molecule conjugates, purify by preparative HPLC.
-
For bioconjugates, purify using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules.
-
Quantitative Data
The following table summarizes representative quantitative data for click chemistry reactions involving E3 ligase ligands similar to lenalidomide. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Type | E3 Ligase Ligand | Ligand Functional Group | Reaction Time (h) | Yield (%) | Reference |
| CuAAC | Lenalidomide Derivative | Azide | 1-4 | 85-95% | |
| SPAAC | Pomalidomide-C5-azide | DBCO | 12 | >90% | |
| CuAAC | Azide-functionalized Oligonucleotide | Alkyne-Cy3 | 1 | 90.3 ± 0.4% | |
| CuAAC | Alkyne-functionalized Oligonucleotide | Azide-Coumarin | 1 | 86.0 ± 1.3% |
Characterization of Final Conjugates
The identity and purity of the final lenalidomide-ligand conjugates should be confirmed by standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the conjugate.
Conclusion
Click chemistry provides a robust and versatile platform for the attachment of a wide variety of ligands to this compound derivatives. Both CuAAC and SPAAC methodologies offer high efficiency and selectivity, enabling the synthesis of well-defined conjugates for applications in targeted protein degradation and other areas of drug discovery. The protocols and data presented here serve as a comprehensive guide for researchers in this field.
Troubleshooting & Optimization
Troubleshooting poor degradation efficiency with Lenalidomide-C5-acid PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-C5-acid based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor degradation efficiency.
PROTAC Mechanism of Action Overview
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[1][2] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] By bringing the POI and the E3 ligase together, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
General Troubleshooting Workflow
If you are observing poor or no degradation of your target protein, follow this systematic workflow to identify the potential issue.
Frequently Asked Questions (FAQs)
Section 1: Initial Checks & Common Issues
Q1: My PROTAC shows no target degradation. What are the first things to check?
A1: Before investigating complex biological mechanisms, verify these fundamental prerequisites:
-
Target Protein and CRBN Expression: Confirm that your cell line expresses both the target protein and Cereblon (CRBN), the E3 ligase recruited by Lenalidomide.[3] A cell line with low or no CRBN expression will not be susceptible to a CRBN-based PROTAC.[3][4] Use Western Blot to compare protein levels in your responsive vs. non-responsive cells.[1]
-
PROTAC Integrity and Permeability: Due to their size, PROTACs can have poor cell permeability and solubility.[1] Assess the stability of your PROTAC in the culture medium and prepare fresh stock solutions for each experiment to rule out compound degradation.[1] If permeability is an issue, consider modifying the linker to improve physicochemical properties.[1]
-
The "Hook Effect": PROTACs can exhibit a bell-shaped dose-response curve, known as the "hook effect".[5] At very high concentrations, the PROTAC can form separate binary complexes with the target and the E3 ligase, preventing the formation of the productive ternary complex and reducing degradation efficiency.[5][6] Perform a wide dose-response curve (e.g., pM to µM range) to ensure you are not using a concentration that is too high.
Q2: My PROTAC works in one cell line but not another, even though the target is expressed in both. Why?
A2: This is often due to differential expression of the E3 ligase.[1] The non-responsive cell line may have significantly lower or absent levels of CRBN.[3]
-
Troubleshooting Step: Perform a Western Blot for CRBN across your panel of cell lines. If the non-responsive line has low CRBN, you may need to switch to a cell line with higher CRBN expression or consider a PROTAC that recruits a different, more abundant E3 ligase like VHL.[1][3]
Section 2: Ternary Complex Formation
Q3: How can I determine if my PROTAC is successfully forming a ternary complex?
A3: The formation of a stable ternary complex (Target-PROTAC-CRBN) is essential for degradation.[2][7] Several biophysical assays can measure this:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a common and robust method. An increase in the FRET signal indicates the proximity of the target protein and E3 ligase, signifying complex formation.[1][8][9]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These label-free techniques can directly measure the binding affinities and thermodynamics of ternary complex formation.[8][10]
-
NanoBRET™ Assays: This live-cell method can monitor ternary complex formation in real-time within intact cells, providing more physiologically relevant data.[2][11]
Q4: I have weak ternary complex formation. How can I improve it?
A4: Inefficient ternary complex formation is a major cause of poor degradation.[1]
-
Optimize the Linker: The length, composition, and attachment point of the linker are critical.[6][12][13] Synthesize and test a panel of PROTACs with different linkers. Studies have shown that both linker length and the attachment point on the Lenalidomide scaffold significantly impact stability and degradation features.[13][14]
-
Confirm Binary Binding: Ensure that the individual ligands of your PROTAC bind effectively to the target protein and to CRBN, respectively. Weak binary affinity for either protein will prevent efficient ternary complex formation.[9]
| Table 1: Effect of Linker Length on PROTAC Efficacy (Example Data) | ||
| PROTAC Construct | Linker Type/Length | Degradation Efficacy (DC50) |
| BRD4-targeting PROTAC 1 | Short Alkyl Chain | Low µM range |
| BRD4-targeting PROTAC 2 | Optimal PEG Chain (e.g., 16 atoms) | Picomolar to low nM range[12][13][15] |
| BRD4-targeting PROTAC 3 | Very Long PEG Chain | High nM to µM range (Hook Effect) |
| Note: This table represents a conceptual summary based on findings that linker length has a significant impact on PROTAC efficacy.[12][13] |
Section 3: Ubiquitination & Proteasomal Degradation
Q5: Ternary complex formation looks good, but I'm still not seeing degradation. What is the next step?
A5: The next step is to verify that the target protein is being ubiquitinated. The formation of a ternary complex must lead to the transfer of ubiquitin to the target for it to be recognized by the proteasome.[16][17]
-
Troubleshooting Step: Perform an in-cell ubiquitination assay. This typically involves immunoprecipitating the target protein and then performing a Western Blot using an anti-ubiquitin antibody.[17] An increase in the ubiquitin signal in PROTAC-treated cells compared to controls confirms that the ubiquitination step is occurring.
Q6: How can I confirm that the degradation I'm seeing is proteasome-dependent?
A6: To confirm that your PROTAC is working through the intended ubiquitin-proteasome pathway, you should perform a rescue experiment using a proteasome inhibitor.[18]
-
Troubleshooting Step: Pre-treat your cells with a proteasome inhibitor (e.g., MG-132 or Carfilzomib) for 1-2 hours before adding your PROTAC.[18] If the PROTAC is functioning correctly, the proteasome inhibitor should block the degradation of the target protein, leading to its "rescue" or accumulation, which can be visualized by Western Blot.[18]
| Table 2: Troubleshooting Summary | ||
| Symptom | Potential Cause | Suggested Action |
| No degradation at any concentration | Low CRBN expression | Check CRBN levels via Western Blot; switch cell lines.[1][3] |
| Poor PROTAC permeability/stability | Modify linker; prepare fresh stocks.[1] | |
| Bell-shaped dose-response ("Hook Effect") | Competing binary complex formation | Perform a wider dose-response curve to find optimal concentration.[5] |
| No degradation despite target/CRBN expression | Inefficient ternary complex formation | Optimize linker length/composition; confirm binary binding.[12][14] |
| Ternary complex forms, but no degradation | Lack of ubiquitination | Perform in-cell ubiquitination assay (Co-IP/Western).[17] |
| Degradation is not rescued by MG-132 | Off-target or non-proteasomal degradation | Investigate alternative degradation pathways or off-target effects.[18] |
Key Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is the standard method to quantify changes in target protein levels after PROTAC treatment.[1]
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to your target protein. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody (e.g., HRP-conjugated) and detect using an ECL substrate. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This protocol determines if the target protein is ubiquitinated following PROTAC treatment.[17]
-
Cell Treatment: Treat cells with your PROTAC. It is crucial to co-treat with a proteasome inhibitor (e.g., MG-132) to allow the ubiquitinated protein to accumulate instead of being degraded.
-
Lysis: Lyse cells in a buffer containing 1% SDS to denature proteins and disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody against your target protein, followed by incubation with Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the bound proteins from the beads and analyze by Western Blot. Probe one membrane with an anti-ubiquitin antibody to detect the ubiquitination smear, and another with an anti-target antibody to confirm successful immunoprecipitation.
Protocol 3: Proteasome Activity Assay
This assay confirms that proteasome function is intact in your cells or can be used to validate the efficacy of a proteasome inhibitor.[18]
-
Prepare Lysates: Prepare cell lysates from treated (e.g., with a proteasome inhibitor) and untreated cells.
-
Assay Setup: In a microplate, add cell lysate to a buffer containing a fluorogenic peptide substrate that is specifically cleaved by the proteasome.[18]
-
Incubation: Incubate at 37°C.
-
Measurement: Measure the fluorescence signal over time using a plate reader. A reduction in fluorescence in treated samples compared to untreated controls indicates inhibition of proteasome activity.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
Addressing solubility issues of Lenalidomide-C5-acid conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-C5-acid conjugates. The content is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug development?
A1: this compound is a derivative of lenalidomide, an immunomodulatory drug. It is functionalized with a C5 carboxylic acid linker, making it a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. Lenalidomide and its derivatives bind to the Cereblon (CRBN) E3 ubiquitin ligase, making this compound a crucial component for developing degraders that utilize this pathway.
Q2: What are the common solubility issues observed with this compound conjugates?
A2: Lenalidomide itself has poor aqueous solubility, which is pH-dependent, showing higher solubility in acidic conditions. When conjugated to a target-binding ligand via a linker to form a PROTAC, the resulting molecule is often large and complex, which can further exacerbate solubility issues. The physicochemical properties of the linker and the target-binding ligand play a significant role in the overall solubility of the conjugate. Many cytotoxic drugs used in conjugates are highly hydrophobic, which can lead to aggregation and poor solubility.[3]
Q3: How does the linker component of the conjugate affect its solubility?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties, including solubility. The incorporation of polar functional groups such as amides, ethers, and polyethylene glycol (PEG) chains can improve the aqueous solubility of the conjugate.[4] Conversely, highly aliphatic or aromatic linkers can increase lipophilicity and decrease aqueous solubility. The "chameleon effect" has been observed with some flexible linkers, allowing them to adopt different conformations in aqueous versus hydrophobic environments, which can influence both solubility and cell permeability.[4]
Q4: Can formulation strategies improve the solubility of my this compound conjugate?
A4: Yes, various formulation strategies can enhance the solubility of poorly soluble conjugates. These include the use of co-solvents, amorphous solid dispersions (ASDs), and lipid-based formulations.[5][6] ASDs, where the conjugate is dispersed in a polymer matrix, have been shown to improve the dissolution of PROTACs.[5] For in vivo studies, formulating the conjugate in vehicles containing agents like PEG300 and Tween 80 can also improve solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter with the solubility of your this compound conjugates.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the conjugate in aqueous buffer during experiments. | The conjugate has low intrinsic aqueous solubility. | 1. Optimize Buffer Conditions: Evaluate the solubility at different pH values. Lenalidomide's solubility is higher at lower pH. 2. Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO or DMF and then dilute into the aqueous buffer. Be mindful of the final organic solvent concentration as it can affect biological assays. 3. Incorporate Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants in your buffer system. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound in the cell culture media. | 1. Verify Solubility in Media: Perform a kinetic solubility assay in the specific cell culture media you are using. 2. Prepare Fresh Dilutions: Avoid freeze-thaw cycles of aqueous solutions. Prepare fresh dilutions from a concentrated stock in organic solvent for each experiment. 3. Sonication: Briefly sonicate the final dilution in media to aid dissolution, but be cautious of potential compound degradation. |
| Low oral bioavailability in animal models. | Poor aqueous solubility and/or low permeability. | 1. Formulation Development: Explore advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve dissolution and absorption.[5][6] 2. Linker Optimization: Synthesize analogs with more hydrophilic linkers (e.g., containing PEG or piperazine moieties) to improve solubility.[7][8] 3. Particle Size Reduction: Techniques like micronization or nano-milling can increase the surface area for dissolution.[6] |
| Difficulty in preparing a concentrated stock solution. | The conjugate is poorly soluble even in common organic solvents. | 1. Test a Range of Solvents: Evaluate solubility in various organic solvents such as DMSO, DMF, NMP, and DMA. 2. Gentle Heating: Gentle warming of the solution may aid dissolution, but monitor for any signs of degradation. 3. Use of Solubilizing Excipients: For some applications, the addition of a small amount of a solubilizing agent to the organic solvent may be necessary. |
Data Presentation
The following table summarizes the expected impact of different linker types on the aqueous solubility of this compound conjugates. The solubility values are representative and intended to illustrate the general trends. Actual solubility will depend on the specific target-binding ligand and the overall molecular structure.
| Linker Type | Example Structure Fragment | Predicted Aqueous Solubility | Rationale |
| Alkyl Chain | -(CH₂)n- | Low | Increases lipophilicity and reduces interaction with water. |
| PEG Chain | -(CH₂CH₂O)n- | High | The ether oxygens act as hydrogen bond acceptors, increasing hydrophilicity.[4] |
| Piperazine/Piperidine | Heterocyclic amine | Moderate to High | The nitrogen atoms can be protonated and act as hydrogen bond donors/acceptors, improving aqueous solubility.[7][8] |
| Aromatic | Phenyl, etc. | Very Low | Increases rigidity and hydrophobicity. |
Experimental Protocols
Kinetic Solubility Assay
This high-throughput assay is used to determine the solubility of a compound by measuring the concentration of the dissolved substance after a short incubation period.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound conjugate in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate.
-
Buffer Addition: Add an appropriate volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Precipitate Removal: Filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve.
Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound, which is considered its true solubility.
Methodology:
-
Compound Addition: Add an excess amount of the solid this compound conjugate to a vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., PBS at various pH values).
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the conjugate in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Experimental workflows for kinetic and thermodynamic solubility assays.
Caption: Lenalidomide conjugate-mediated protein degradation pathway.
Caption: Troubleshooting logic for addressing solubility issues.
References
- 1. C5 Lenalidomide-dipiperazine-NH2 hydrochloride [sigmaaldrich.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
How to minimize off-target effects of Lenalidomide-C5-acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lenalidomide-C5-acid PROTACs during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects associated with this compound PROTACs?
A1: Off-target effects with this compound PROTACs can stem from several sources:
-
Degradation-dependent off-targets: The Lenalidomide moiety can induce the degradation of endogenous "neosubstrate" proteins that are natural targets of the Cereblon (CRBN) E3 ligase when bound by immunomodulatory drugs (IMiDs).[1][2][3] This includes zinc-finger transcription factors like IKZF1, IKZF3, and SALL4.[1][3]
-
Degradation-independent off-targets: The PROTAC molecule itself, including the target protein binder or the linker, may have pharmacological effects independent of its degradation activity.[4]
-
Pathway-related effects: The intended degradation of the target protein can lead to downstream effects on interconnected signaling pathways.[4]
Q2: How can the design of the Lenalidomide moiety influence off-target effects?
A2: Rational design of the lenalidomide scaffold is a key strategy to mitigate off-target neosubstrate degradation. Modifications to the phthalimide ring of lenalidomide, particularly at the C5 and C6 positions, have been shown to control neosubstrate selectivity.[1][3][5] For instance, research has shown that 6-position modifications on lenalidomide can be crucial for controlling neosubstrate selectivity.[1][3][5] Specifically, 6-fluoro lenalidomide has been demonstrated to selectively induce the degradation of IKZF1, IKZF3, and CK1α, which are associated with anti-cancer activity, while reducing the degradation of neosubstrates linked to teratogenicity.[1][3]
Q3: What is the "hook effect" and how can it contribute to misleading results?
A3: The "hook effect" occurs at high concentrations of a PROTAC, where the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex (target-PROTAC-E3 ligase).[4][6] This can lead to a decrease in target degradation at higher concentrations and may contribute to off-target pharmacology.[4] It is crucial to perform a full dose-response curve to identify the optimal concentration range for effective degradation and to avoid the hook effect.[6]
Q4: How do I differentiate between direct off-target degradation and downstream effects of on-target degradation?
A4: To distinguish between direct and indirect effects, it is recommended to perform time-course experiments with short incubation times (e.g., 2-6 hours) when conducting global proteomics analysis.[4][6][7] Direct degradation of off-target proteins will likely occur at earlier time points, while downstream signaling effects will manifest later.
Q5: What are essential control experiments when investigating off-target effects?
A5: Several control experiments are crucial for validating off-target findings:
-
Vehicle Control (e.g., DMSO): To assess the baseline proteome.[8]
-
Non-degrading Control PROTAC: An inactive epimer or a molecule with a mutated E3 ligase ligand that cannot form a productive ternary complex.[4] This helps to distinguish degradation-dependent effects from other pharmacological activities of the molecule.
-
Target Protein Inhibitor: A non-degrading inhibitor of the target protein can help to understand the phenotypic consequences of target inhibition versus degradation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High off-target protein degradation observed in proteomics. | Promiscuous Lenalidomide Moiety: The PROTAC is inducing degradation of CRBN neosubstrates. | - Redesign the PROTAC using a modified lenalidomide analog (e.g., with C6 modifications) to enhance selectivity.[1][3]- Synthesize and test a panel of PROTACs with different linker attachment points on the lenalidomide scaffold. |
| Unstable Ternary Complex: The PROTAC may form more stable ternary complexes with off-target proteins than the intended target. | - Optimize the linker length and composition to improve the cooperativity and stability of the on-target ternary complex. | |
| Inconsistent degradation of the target protein. | "Hook Effect": The PROTAC concentration is too high, leading to the formation of unproductive binary complexes.[4][6] | - Perform a full dose-response curve with a wider range of concentrations, including lower ones, to determine the optimal concentration.[6] |
| Low E3 Ligase Expression: The cell line used may have low endogenous levels of CRBN. | - Confirm CRBN expression in your cell line using Western blot or qPCR. | |
| Cell toxicity observed at effective PROTAC concentrations. | On-target toxicity: The degradation of the target protein is inherently toxic to the cells. | - Validate that the toxicity is due to target degradation by comparing with a non-degrading inhibitor of the target protein. |
| Off-target toxicity: The PROTAC is degrading an essential protein. | - Identify potential off-targets using global proteomics.[4]- Perform cell viability assays in parallel with your degradation experiments.[6] | |
| Discrepancy between proteomics and Western blot data. | Differences in Assay Sensitivity: The two techniques have different sensitivities and dynamic ranges. | - Use quantitative proteomics data to guide the selection of antibodies for Western blot validation.[4] |
| Antibody Cross-reactivity: The antibody used in the Western blot may be cross-reacting with other proteins. | - Confirm antibody specificity using knockout or knockdown cell lines if available.[4] |
Quantitative Data on Neosubstrate Selectivity
The following table summarizes representative data on how modifications to the lenalidomide scaffold can impact neosubstrate degradation, thereby minimizing off-target effects.
| Compound | Modification | Effect on IKZF1/IKZF3 Degradation (On-target desired neosubstrates) | Effect on SALL4 Degradation (Off-target neosubstrate) | Reference |
| Lenalidomide | Standard | Baseline degradation | Baseline degradation | [1][3] |
| 6-fluoro lenalidomide | Fluoro group at C6 position | Stronger degradation than lenalidomide | Weaker degradation than lenalidomide | [1][3] |
Experimental Protocols
Global Proteomics for Off-Target Identification (Mass Spectrometry)
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the this compound PROTAC at a predetermined optimal concentration (e.g., 3-5x DC50). Include a vehicle control (e.g., DMSO) and a non-degrading control PROTAC.
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[4][6]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[9]
-
-
Isobaric Labeling (e.g., TMT):
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[10]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[4]
-
Western Blot for On-Target and Off-Target Validation
This protocol outlines the steps for validating the degradation of a specific protein of interest.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of concentrations of the this compound PROTAC. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane with a primary antibody specific to the target or off-target protein overnight at 4°C. Also, probe a separate blot or re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).[8][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[8]
-
Quantify band intensities using densitometry software. Normalize the protein of interest's signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[9]
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for high off-target degradation.
Caption: Key strategies to minimize off-target effects.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Design for Lenalidomide-C5-acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the linker length and composition of PROTACs utilizing the Lenalidomide-C5-acid E3 ligase ligand.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Lenalidomide-based PROTAC?
A1: The linker is a critical component of a Proteolysis-Targeting Chimera (PROTAC) that connects the ligand binding to the protein of interest (POI) with the E3 ligase ligand (in this case, Lenalidomide)[1]. Its primary function is to position the target protein and the E3 ligase (Cereblon, CRBN) in a productive orientation to form a stable ternary complex (POI-PROTAC-E3 ligase)[1][2]. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI, marking it for degradation by the 26S proteasome[1][3]. The linker's length, composition, and flexibility are not merely for connection; they critically influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties[4][5].
Q2: Why is this compound a common building block for PROTAC synthesis?
A2: Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase[6]. The "C5" position of the isoindolinone ring is a known solvent-exposed vector, meaning a linker can be attached at this point with minimal disruption to the binding affinity for CRBN. This compound provides a convenient carboxylic acid handle, which allows for straightforward amide bond formation with an amine-functionalized linker or warhead, making it a versatile and widely used starting point for constructing PROTAC libraries[7].
Q3: How do linker length and composition generally affect PROTAC performance?
A3: Linker length and composition have a profound impact on multiple aspects of PROTAC function:
-
Ternary Complex Formation: The optimal linker length is highly dependent on the specific POI and E3 ligase pair[2][5]. A linker that is too short can cause steric hindrance, preventing the formation of a stable complex[2][5]. Conversely, a linker that is too long may not effectively bring the two proteins into the correct proximity for efficient ubiquitination, leading to an unstable complex[2][8].
-
Physicochemical Properties: The chemical makeup of the linker dictates properties like solubility and cell permeability[1][]. Incorporating hydrophilic elements like polyethylene glycol (PEG) can improve aqueous solubility, while more lipophilic alkyl chains can enhance cell permeability[1][4].
-
Selectivity: Altering linker length by even a single unit can change the degradation selectivity between protein isoforms or homologous proteins[4][10].
-
Flexibility and Rigidity: Flexible linkers (e.g., alkyl, PEG) can allow the PROTAC to adopt various conformations to facilitate ternary complex formation. However, more rigid linkers (e.g., containing alkynes, piperazines) can pre-organize the PROTAC, potentially enhancing ternary complex stability and cooperativity[11][12].
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations[2][11]. This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation[2][13]. A well-designed linker can help mitigate this effect by promoting positive cooperativity, where the binding of the first protein (either POI or E3 ligase) increases the PROTAC's affinity for the second protein. This enhanced stability of the ternary complex can help it form more effectively even at higher concentrations, thus reducing the hook effect[11][13].
Q5: How does the linker influence cell permeability?
A5: PROTACs are large molecules, often falling outside the "rule of 5" for oral bioavailability, making cell permeability a significant challenge[4][14]. The linker plays a key role in this property. Studies have shown that linkers that allow the PROTAC to adopt folded, compact conformations in the hydrophobic environment of the cell membrane can shield polar surface area and improve passive permeability[14][15][16][17]. This phenomenon, sometimes called the "chameleon effect," involves the formation of intramolecular hydrogen bonds or other non-covalent interactions that are favored in nonpolar environments[1]. Therefore, linker composition (e.g., switching from PEG to an alkyl chain) can dramatically impact permeability[14].
Section 2: Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce target degradation in cells.
-
Potential Linker-Related Cause & Solution:
-
Suboptimal Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible[2][11].
-
Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths and compositions. Systematically vary the length (e.g., PEG2, PEG4, PEG6, PEG8) and type (e.g., alkyl vs. PEG) to identify an optimal configuration[18].
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein such that its surface lysines are not within reach of the E2 ubiquitin-conjugating enzyme[11].
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations[11].
-
Problem 2: I am observing a significant "hook effect," with degradation efficiency decreasing at higher PROTAC concentrations.
-
Potential Linker-Related Cause & Solution:
-
Low Ternary Complex Cooperativity: The linker is not adequately stabilizing the ternary complex, allowing binary complexes to dominate at high concentrations[13].
-
Troubleshooting Step: Redesign the linker to be more rigid or to introduce functionalities that can form favorable protein-protein interactions between the POI and CRBN[11][12]. This can increase the cooperativity (alpha factor) of the ternary complex, making it more stable and less susceptible to the hook effect[19].
-
-
Excessive Flexibility: A highly flexible linker may not effectively pre-organize the binding partners, leading to a higher entropic penalty for ternary complex formation.
-
Problem 3: My PROTAC has poor cell permeability and/or low aqueous solubility.
-
Potential Linker-Related Cause & Solution:
-
High Polarity or Rigidity: A linker with excessive polar groups (e.g., long PEG chains) or a rigid, planar structure can hinder passive diffusion across the cell membrane[4].
-
Poor Solubility: A highly lipophilic linker may lead to poor aqueous solubility, preventing the PROTAC from being effective in cell culture media or in vivo.
-
Section 3: Quantitative Data Summary
Optimizing linker length is an empirical process, and the ideal length is specific to each target-ligase pair. The tables below summarize data from published studies to illustrate this principle.
Table 1: Impact of Linker Length on p38α Degradation [2]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG-based | 12 | >1000 | <20 |
| PROTAC-2 | PEG-based | 15 | 50 | >90 |
| PROTAC-3 | PEG-based | 17 | 75 | >90 |
| PROTAC-4 | PEG-based | 20 | 500 | ~60 |
Data indicates that for p38α degradation using a specific warhead and CRBN, a linker length of 15-17 atoms was most effective.
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [2]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-A | Alkyl | 12 | 800 | ~30 |
| ERα-PROTAC-B | Alkyl | 16 | 25 | >95 |
| ERα-PROTAC-C | Alkyl | 20 | >1000 | <15 |
This study showed a 16-atom linker was optimal for ERα degradation, with shorter and longer linkers showing significantly reduced efficacy.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Target Degradation Quantification
This is the standard method for measuring the reduction in target protein levels.[2][20]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.[20][21]
-
Reagents:
-
Tagged POI (e.g., His-tagged)
-
Tagged E3 Ligase Complex (e.g., GST-tagged CRBN-DDB1)
-
FRET-donor labeled antibody (e.g., Anti-His-Terbium)
-
FRET-acceptor labeled antibody (e.g., Anti-GST-d2)
-
Assay Buffer
-
-
Procedure:
-
In a microplate, add a fixed concentration of the tagged POI and tagged E3 ligase complex.
-
Add a serial dilution of the PROTAC compound. Include a no-PROTAC control.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate for another period (e.g., 60 minutes) in the dark.
-
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., donor at 620 nm, acceptor at 665 nm).
-
Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against the PROTAC concentration. A bell-shaped "hook effect" curve is characteristic of ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is active and leads to target ubiquitination.[2][20]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor is crucial to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration. Add a primary antibody against the target protein and protein A/G beads to immunoprecipitate the POI.
-
Western Blot Analysis: Wash the beads extensively. Elute the bound proteins and analyze them by Western blotting.
-
Detection: Probe one membrane with an antibody against the POI to confirm successful IP. Probe another membrane with an antibody against ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
Section 5: Visual Guides and Workflows
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Targeted protein degradation | Revvity [revvity.com]
Technical Support Center: Enhancing Ternary Complex Stability with Lenalidomide-C5-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of the ternary complex formed by Lenalidomide-C5-acid, the target protein, and the E3 ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenalidomide?
This compound is a derivative of Lenalidomide that incorporates a five-carbon (C5) linker with a terminal carboxylic acid. This modification makes it a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid can be readily conjugated to a warhead that binds to a target protein.[1][2][3] Unlike Lenalidomide, which acts as a molecular glue, this compound is a component of a larger heterobifunctional molecule designed to induce proximity between CRBN and a specific protein of interest.
Q2: My PROTAC synthesized with this compound shows poor target degradation. What are the potential reasons related to ternary complex stability?
Inefficient target degradation can stem from several factors affecting the formation and stability of the ternary complex. Key considerations include:
-
Steric Hindrance: The conjugated target-binding ligand (warhead) and the C5 linker may sterically clash with either the target protein or CRBN, preventing the formation of a stable ternary complex.
-
Electrostatic Repulsion: At physiological pH, the carboxylic acid group of the linker will be deprotonated, carrying a negative charge.[4] If the binding surfaces of the target protein or CRBN also have negatively charged residues at the interface, this can lead to electrostatic repulsion, destabilizing the complex.
-
Improper Linker Length or Flexibility: The C5 linker might not be of optimal length or flexibility to allow for a productive conformation of the ternary complex, which is necessary for efficient ubiquitination.
Q3: How can the negative charge of the C5-acid linker impact my experiments?
The negative charge can influence several experimental parameters:
-
Cell Permeability: The charged nature of the PROTAC can reduce its ability to cross cell membranes, leading to lower intracellular concentrations and consequently, reduced target degradation.
-
Non-specific Binding: The charged group might interact with other cellular components, leading to off-target effects or sequestration of the PROTAC.
-
Assay Artifacts: In in vitro assays, the charge can affect protein solubility and interactions, particularly at different buffer pH values.[5][6]
Q4: What is the "hook effect" and how does it relate to ternary complex stability?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in degradation.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the desired ternary complex.[7] The stability of these binary complexes can prevent the formation of the productive ternary complex, thus reducing degradation efficiency.
Troubleshooting Guides
Issue 1: Low or No Ternary Complex Formation in Biochemical Assays (e.g., TR-FRET, AlphaLISA, SPR)
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer Conditions | The pH of the buffer can affect the protonation state of the C5-acid and amino acid residues at the protein-protein interface, influencing electrostatic interactions.[4][5][6] Perform a pH titration of your assay buffer (e.g., from pH 6.5 to 8.0) to find the optimal condition for complex formation. |
| Steric Hindrance from the Linker/Warhead | Synthesize and test analogs with different linker lengths (e.g., C3, C7) or compositions (e.g., PEG-based linkers) to alter the geometry of the ternary complex.[8] |
| Electrostatic Repulsion | If computational modeling suggests charge clashes, consider synthesizing analogs where the carboxylic acid is replaced with a non-charged but polar group, such as an amide or an alcohol. |
| Incorrect Protein Constructs or Purity | Ensure high purity of your recombinant CRBN and target protein. Verify that the constructs used for the assay include the necessary domains for binding and interaction. |
Issue 2: Poor Target Degradation in Cellular Assays Despite in vitro Complex Formation
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | The negative charge of the C5-acid can impede passive diffusion across the cell membrane. Consider converting the carboxylic acid to a cleavable ester prodrug to mask the charge and improve cell uptake. |
| Efflux by Transporters | PROTACs can be substrates for cellular efflux pumps. Co-incubate with known efflux pump inhibitors to see if target degradation is restored. The inclusion of a carboxylic acid may also alter interactions with efflux pumps like P-gp.[9] |
| PROTAC Instability | The linker can be a site of metabolic instability.[9][10] Assess the stability of your PROTAC in cell lysate and culture medium over time using LC-MS/MS. |
| Low E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of CRBN. Overexpression of CRBN could be a strategy to enhance ternary complex formation.[7] |
Quantitative Data Summary
The following table summarizes hypothetical data from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to measure the formation of the ternary complex. This data illustrates how linker modifications can impact complex formation.
| Compound | Linker Modification | Ternary Complex EC50 (nM) | Maximum TR-FRET Signal |
| PROTAC-1 | This compound | 500 | 1.2 |
| PROTAC-2 | Lenalidomide-C3-acid | 250 | 1.5 |
| PROTAC-3 | Lenalidomide-C5-amide | 150 | 1.8 |
| PROTAC-4 | Lenalidomide-PEG3-acid | 400 | 1.4 |
Note: This is example data. Actual results will vary depending on the target protein and warhead.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is designed to confirm the formation of the CRBN-PROTAC-Target Protein complex in a cellular context.[11]
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC with this compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CRBN antibody (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the target protein and CRBN
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at the desired concentration or with DMSO for the specified time.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-CRBN antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins.
In Vitro Ubiquitination Assay
This assay assesses whether the ternary complex formed is productive, leading to the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant CRBN/DDB1 complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC with this compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein or an epitope tag
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN/DDB1, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be visible in the presence of a functional PROTAC.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Co-IP to detect ternary complex formation.
Caption: Decision tree for troubleshooting poor degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of pH on protein–protein interactions and implications for protein phase behavior [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Technical Support Center: Enhancing Lenalidomide-C5-acid PROTAC Catalytic Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Lenalidomide-C5-acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon where the efficiency of a PROTAC-mediated degradation decreases at very high concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation. This will typically reveal a bell-shaped curve, and testing at lower concentrations (in the nanomolar to low micromolar range) can help identify the "sweet spot" for maximal degradation.[2]
Q2: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I observe poor degradation. What are the potential causes and solutions?
A2: This is a common issue that can arise from several factors. A systematic troubleshooting approach is recommended:[3]
-
Confirm Cellular Permeability: Due to their high molecular weight, PROTACs can have poor cell permeability.[3] A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement within the cell.
-
Assess Ternary Complex Formation: Even with good binary binding, the PROTAC may not efficiently induce the formation of a stable and productive ternary complex. In-cell co-immunoprecipitation (Co-IP) or proximity-based assays like TR-FRET and AlphaLISA can be used to evaluate ternary complex formation.[3][4]
-
Investigate Ubiquitination: If the ternary complex forms but is not oriented correctly, ubiquitination of the target protein may not occur. An in-cell ubiquitination assay can confirm if the target is being tagged for degradation.[2][3]
-
Check Proteasome Activity: Ensure that the proteasome is functional in your cell line. A proteasome activity assay can rule out issues with the cell's degradation machinery.[3]
Q3: I am observing significant off-target effects with my this compound PROTAC. How can I improve its selectivity?
A3: Off-target effects can be a significant hurdle. Here are some strategies to enhance selectivity:
-
Optimize the Target-Binding Warhead: Employ a more selective ligand for your protein of interest.[2]
-
Modify the Linker: The length, rigidity, and composition of the linker are critical for the geometry of the ternary complex. Systematic modifications to the linker can improve selectivity by altering which proteins are presented for ubiquitination.[2]
-
Change the E3 Ligase: While this guide focuses on Lenalidomide (a CRBN ligand), exploring PROTACs that recruit other E3 ligases can be a valid strategy, as different ligases have distinct endogenous substrates and may form different off-target complexes.[2]
-
Utilize Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics provide a global view of protein level changes, helping to identify off-target effects early in the development process.[2]
Q4: My cells are showing high cytotoxicity at concentrations where I see effective degradation. What could be the cause?
A4: Cytotoxicity can stem from either on-target or off-target effects.
-
On-Target Toxicity: The degradation of the target protein itself may lead to cellular toxicity, especially if the target is essential for cell survival or proliferation. This may be an expected outcome of effective degradation.[1]
-
Off-Target Toxicity: The PROTAC may be degrading other essential proteins, leading to toxicity.[1]
-
Intrinsic Toxicity: The PROTAC molecule itself or the warhead could have inherent toxicity independent of protein degradation.
To dissect this, run a cell viability assay in parallel with your degradation assay. Comparing the cytotoxic effects of the active PROTAC with an inactive epimer or a PROTAC with a non-binding warhead can help differentiate between on-target and off-target toxicity.
Troubleshooting Guides
Problem: Inconsistent Degradation Results
| Possible Cause | Recommended Solution |
| Variable Cell Health and Culture Conditions | Standardize cell culture protocols. Use cells within a consistent passage number range and maintain uniform seeding densities to ensure reproducible results.[2] |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment. Degradation of the compound can lead to variable results.[2] |
| Inconsistent Lysis and Western Blotting | Ensure complete cell lysis and consistent protein loading for Western blots. Use a reliable loading control to normalize your data.[1] |
Problem: No Degradation Observed
| Possible Cause | Recommended Solution |
| Poor Cellular Permeability | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is entering the cells and engaging the target.[3] |
| Inefficient Ternary Complex Formation | Use Co-IP, TR-FRET, or AlphaLISA to assess the formation of the ternary complex in vitro or in cells.[3][4] |
| Lack of Ubiquitination | Conduct an in-cell ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin. Pre-treatment with a proteasome inhibitor like MG132 can help accumulate ubiquitinated species.[2][3] |
| Impaired Proteasome Function | Verify the activity of the 26S proteasome in your cell line using a commercially available assay kit.[3] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters often assessed during the characterization of PROTACs.
Table 1: Example Degradation Parameters for a FAK-targeting PROTAC (A13) [5]
| Parameter | Value | Cell Line |
| IC50 (Kinase Inhibition) | 26.4 nM | A549 |
| Protein Degradation | 85% at 10 nM | A549 |
Table 2: Example Parameters for a TR-FRET Ternary Complex Assay for BRD-targeting PROTACs [6]
| PROTAC | Maximal Efficacy Concentration (nM) | IC50 (Cell Growth Inhibition, RS4;11 cells) (nM) |
| PROTAC BET Degrader-1 | 4.1 | 4.3 |
| PROTAC BET Degrader-2 | 12.3 | 9.6 |
| dBET1 | 412 | 78.8 |
Experimental Protocols
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.[2]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control and a positive control. It is also recommended to include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody against the target.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody against ubiquitin. An increase in a high-molecular-weight smear in the PROTAC-treated samples indicates poly-ubiquitination of the target protein.
Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.[4]
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase complex (e.g., FLAG-tagged CRBN), and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC at various concentrations.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).
-
Incubation: Incubate the plate in the dark at room temperature to allow for complex formation and bead association.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. A PROTAC-dependent increase in the AlphaLISA signal indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Systematic PROTAC Evaluation Workflow.
Caption: CRBN Signaling Pathway in PROTAC Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Diagnosing the "Hook Effect" in Degradation Assays: A Technical Support Center
For researchers and scientists in the field of drug development, particularly those working with targeted protein degradation, the "hook effect" can be a significant experimental hurdle. This phenomenon can lead to the misinterpretation of assay results and an incorrect assessment of a degrader's potency. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate the hook effect in your degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of degradation assays?
A1: The "hook effect," also known as the prozone effect, is an immunological phenomenon that can occur in "sandwich" immunoassays, which are often used to quantify protein levels in degradation assays.[1][2] It is characterized by a paradoxical decrease in the assay signal at very high concentrations of the analyte (the protein of interest).[2] This results in a bell-shaped dose-response curve instead of the expected sigmoidal curve.[3][4] In the context of targeted protein degradation, this means that at very high concentrations of a degrader molecule (like a PROTAC), the amount of protein degradation paradoxically decreases.[3][4]
Q2: What causes the "hook effect" in targeted protein degradation assays?
A2: In targeted protein degradation, the hook effect is primarily caused by the formation of unproductive binary complexes at high concentrations of the degrader molecule.[3] A degrader works by forming a "ternary complex," bringing together the target protein and an E3 ligase to trigger the degradation of the target.[5] However, at excessive concentrations, the degrader can bind to the target protein and the E3 ligase separately, forming binary complexes (Degrader-Target or Degrader-E3 Ligase).[4] These binary complexes are unable to initiate degradation and they compete with the formation of the productive ternary complex.[6][7]
Q3: What are the consequences of the hook effect on experimental results?
Q4: How can I identify a potential hook effect in my degradation assay?
A4: The most common indicator of a hook effect is a bell-shaped dose-response curve, where the signal (e.g., protein degradation) first increases with the degrader concentration, reaches a peak, and then decreases at higher concentrations.[4][8] If you observe that increasing the concentration of your degrader leads to less degradation, you should suspect a hook effect.
Troubleshooting Guide
If you suspect the hook effect is impacting your degradation assay, follow these troubleshooting steps:
| Issue | Likely Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve observed. | High concentrations of the degrader are leading to the formation of unproductive binary complexes. | 1. Perform a wide-range serial dilution: Test a broad range of degrader concentrations, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[3][9] 2. Focus on the descending part of the curve: If a hook effect is present, you will observe a decrease in degradation at higher concentrations.[8] |
| Weak or no degradation observed at expectedly active concentrations. | The tested concentrations may fall within the hook effect region, where the formation of unproductive binary complexes is dominant. | 1. Test lower concentrations: Expand your concentration range to include significantly lower concentrations of the degrader.[3] 2. Perform a time-course experiment: Analyze protein degradation at multiple time points to understand the kinetics of the process.[8] |
| Inconsistent results between experiments. | The hook effect can be sensitive to slight variations in experimental conditions. | 1. Carefully control experimental parameters: Ensure consistency in cell density, incubation times, and reagent concentrations. 2. Confirm with orthogonal methods: Use a different assay format to validate your degradation results, such as a direct measurement of ternary complex formation.[3] |
Experimental Protocols
1. Serial Dilution to Diagnose the Hook Effect
This protocol describes how to perform a serial dilution experiment to determine if a hook effect is occurring.
Objective: To generate a comprehensive dose-response curve and identify a potential hook effect.
Methodology:
-
Prepare a stock solution of your degrader at a high concentration (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a wide range of concentrations. A 1:3 or 1:5 dilution series is recommended to cover a broad concentration range (e.g., from 100 µM down to 1 pM).
-
Treat cells with the different concentrations of the degrader for a fixed period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration in each sample.
-
Analyze the levels of the target protein using a suitable method, such as Western blotting or an ELISA-based assay.
-
Normalize the target protein levels to a loading control (for Western blotting) or total protein concentration.
-
Plot the percentage of protein degradation against the logarithm of the degrader concentration.
-
Examine the resulting curve. A bell-shaped curve is indicative of the hook effect.[8]
Expected Results from Serial Dilution:
| Degrader Concentration | Expected Protein Degradation (%) | Interpretation |
| Low (pM to nM range) | Increasing degradation | Normal dose-dependent degradation. |
| Optimal (nM to low µM range) | Maximal degradation (Dmax) | The optimal concentration for degradation. |
| High (µM range and above) | Decreasing degradation | Hook Effect is observed.[3] |
2. Kinetic Analysis to Further Investigate the Hook Effect
This protocol outlines how to perform a time-course experiment to understand the kinetics of degradation and the hook effect.
Objective: To assess the rate of protein degradation at different degrader concentrations.
Methodology:
-
Select two concentrations of your degrader: one at the optimal concentration for maximal degradation (determined from the serial dilution experiment) and one at a higher concentration where the hook effect is observed.
-
Treat cells with these two concentrations and a vehicle control.
-
Harvest and lyse cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Analyze the levels of the target protein at each time point as described in the serial dilution protocol.
-
Plot the percentage of protein degradation against time for each concentration.
By comparing the degradation kinetics at the optimal and "hooked" concentrations, you can gain further insight into the dynamics of ternary complex formation and degradation.[10][11]
Visualizing the Hook Effect
Diagram of the Hook Effect Mechanism
Caption: Mechanism of the hook effect in targeted protein degradation.
Troubleshooting Workflow for the Hook Effect
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. Elimination of "hook-effect" in two-site immunoradiometric assays by kinetic rate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of Lenalidomide-C5-acid PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of Lenalidomide-C5-acid based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs exhibit poor oral bioavailability?
A1: PROTACs synthesized using this compound often have high molecular weights and polar surface areas, placing them "beyond the Rule of Five" for oral drug-likeness.[1] This can lead to low aqueous solubility and poor membrane permeability, which are primary reasons for limited oral absorption. Additionally, these molecules can be susceptible to first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.[2][3]
Q2: What is the "hook effect" and how can I mitigate it in my in vivo experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase (CRBN), rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4] Testing your PROTAC at lower concentrations is often key to finding the "sweet spot" for maximal degradation.
Q3: How does the linker influence the pharmacokinetic properties of my PROTAC?
A3: The linker is a critical determinant of a PROTAC's efficacy and pharmacokinetic profile. Its length, composition, and attachment points dictate the geometry of the ternary complex and the molecule's overall physicochemical properties.[5] Optimizing the linker can improve cellular permeability and metabolic stability. For instance, replacing a polyethylene glycol (PEG) linker with a more rigid phenyl ring has been shown to enhance cellular permeability.[2]
Q4: What are the advantages of using a Lenalidomide-based ligand for recruiting the CRBN E3 ligase?
A4: Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase. PROTACs that recruit CRBN are often smaller in molecular weight compared to those that recruit other E3 ligases like VHL, making them more "oral drug-like".[5] Several PROTACs that have entered clinical trials utilize CRBN-based ligands.[1]
Q5: Can I use a prodrug strategy to improve the bioavailability of my this compound PROTAC?
A5: Yes, a prodrug approach is a viable strategy. By modifying the PROTAC with a lipophilic group, for example on the CRBN ligand, you can create a prodrug that may have improved absorption characteristics.[5] This modified PROTAC would then be converted to the active form in vivo. However, this approach may further increase the molecular weight, which could introduce new challenges.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Recommendation |
| Low Oral Bioavailability | Poor aqueous solubility. | - Formulate the PROTAC as an amorphous solid dispersion (ASD) with a suitable polymer. - Utilize lipid-based formulations to enhance absorption. - Reduce particle size through micronization or nanocrystal formulation. |
| Low intestinal permeability. | - Conduct an in vitro Caco-2 permeability assay to assess transport. - If permeability is low, investigate if the PROTAC is a substrate for efflux transporters like P-glycoprotein. - Modify the linker to improve physicochemical properties (e.g., reduce polarity, introduce features that favor cell uptake).[2] | |
| High first-pass metabolism. | - Perform an in vitro metabolic stability assay with liver microsomes to identify metabolic "soft spots". - Modify the chemical structure, particularly the linker, to block sites of metabolism.[2] | |
| High Variability in Animal PK Studies | Inconsistent formulation or dosing. | - Ensure a homogenous and stable formulation. - For oral gavage, standardize the fasting time of the animals to minimize variability in gastric emptying. |
| Saturation of degradation machinery. | - Perform dose-titration experiments to identify the optimal therapeutic window and avoid the "hook effect". | |
| Observed Toxicity in Animal Models | Off-target effects of the PROTAC or its metabolites. | - Conduct global proteomics to assess changes in the cellular proteome and identify off-target degradation. - Characterize the pharmacological activity of major metabolites. |
| Poor tissue-specific delivery. | - Consider targeted delivery strategies such as antibody-PROTAC conjugates if tumor-specific accumulation is desired. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Lenalidomide-Based PROTACs
Disclaimer: The following data is compiled from various sources and represents different target proteins, linkers, and experimental conditions. Direct comparison should be made with caution.
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| ARV-110 | AR | Rat | 2 mg/kg IV | - | - | 4641 ± 38.9 | - | [7] |
| ARV-110 | AR | Rat | 10 mg/kg PO | 612 ± 88.4 | 4.8 ± 1.8 | 6835 ± 1173 | 23.8 | [3] |
| ARV-110 | AR | Mouse | 10 mg/kg PO | - | - | - | 37.9 | [3] |
| SJ44236 | BET | Rat | 5 mg/kg IV | - | - | 1330 | - | [5] |
| SJ44236 | BET | Rat | 25 mg/kg PO | 1270 | 2 | 8680 | 52 | [5] |
| SD-36 | STAT3 | Mouse | 5 mg/kg IV | - | - | 1980 | - | [8] |
| SD-36 | STAT3 | Mouse | 50 mg/kg PO | 1200 | 4 | 14300 | 72 | [8] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile of a this compound PROTAC following oral administration.
Materials:
-
Test PROTAC
-
Vehicle for formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Heparinized capillary tubes or other blood collection supplies
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare the PROTAC formulation in the chosen vehicle at the desired concentration. Ensure the PROTAC is fully dissolved or forms a homogenous suspension.
-
Animal Dosing:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each mouse to determine the exact dosing volume.
-
Administer the PROTAC formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via the submandibular vein for serial sampling from the same mouse.[9]
-
For each time point, collect the blood into a heparinized microcentrifuge tube.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500 x g for 5 minutes to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a this compound PROTAC to phase I metabolism.
Materials:
-
Test PROTAC
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Visualizations
Caption: Mechanism of action for this compound PROTACs.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Troubleshooting decision tree for poor in vivo performance.
References
- 1. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cereblon-Directing Warheads for the Development of Orally Bioavailable PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pro-inflammatory Effects of Lenalidomide and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide and its analogs, such as Lenalidomide-C5-acid. The focus is on understanding and mitigating their pro-inflammatory effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in our cell cultures treated with a Lenalidomide analog. Is this a known effect?
A1: Yes, this is a documented, albeit paradoxical, effect of Lenalidomide and its analogs. While these compounds are known to have anti-inflammatory properties, such as inhibiting TNF-α production in some contexts, they can also act as immunomodulators, stimulating T-cells and Natural Killer (NK) cells to produce pro-inflammatory cytokines.[1][2][3][4] The specific outcome can depend on the cell type, the presence of co-stimulatory signals, and the specific analog being used.
Q2: What is the underlying mechanism for the pro-inflammatory effects of Lenalidomide and its analogs?
A2: The pro-inflammatory effects are often linked to the co-stimulation of T-cells.[2][5][6] Lenalidomide can enhance T-cell proliferation and the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2][7] This is thought to be mediated, in part, through the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, which leads to increased IL-2 expression.[8][9] Additionally, Lenalidomide can enhance the formation of the immunological synapse, boosting T-cell activation.[3]
Q3: Can the pro-inflammatory response be mitigated without compromising the desired anti-proliferative or other therapeutic effects?
A3: Co-administration of dexamethasone is a common strategy to counteract the immunostimulatory effects of Lenalidomide.[1][10][11][12] Dexamethasone can synergize with Lenalidomide to inhibit tumor cell growth while dose-dependently reducing the production of T-cell and NK-cell derived cytokines.[1][10] However, it's a balancing act, as high doses of dexamethasone may abrogate some of the beneficial immune-mediated anti-tumor effects.
Q4: Are there specific cell types that are more prone to a pro-inflammatory response when treated with Lenalidomide analogs?
A4: Peripheral blood mononuclear cells (PBMCs), which contain a mix of immune cells including T-cells and NK cells, are often used to study the immunomodulatory effects of Lenalidomide and are prone to showing a pro-inflammatory response.[6][7] In studies on Chronic Lymphocytic Leukemia (CLL), Lenalidomide has been shown to induce a cytokine release syndrome.[3]
Q5: How can we monitor the pro-inflammatory response in our experiments?
A5: The most direct way is to measure the levels of key pro-inflammatory cytokines in your culture supernatants or animal plasma using techniques like ELISA or multiplex cytokine arrays.[13][14][15] You can also use flow cytometry to analyze the activation status of specific immune cell populations (e.g., T-cells, NK cells) by looking at surface markers like CD69 or intracellular cytokine production.[3][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high levels of TNF-α, IL-6, or IFN-γ in culture supernatant. | Lenalidomide analog is co-stimulating T-cells or other immune cells in the culture. | - Titrate the dose: Determine if the effect is dose-dependent. - Introduce a corticosteroid: Co-treat with a dose range of dexamethasone to suppress cytokine production.[1][10] - Use purified cell populations: If working with mixed immune cells, consider using isolated cell types to pinpoint the source of the cytokines. |
| High variability in cytokine measurements between experiments. | - Differences in donor PBMCs. - Inconsistent cell plating density. - Variation in co-stimulatory signals. | - Standardize donor screening: Use consistent criteria for selecting PBMC donors. - Maintain consistent protocols: Ensure cell density, incubation times, and reagent concentrations are identical between experiments. - Control for co-stimulation: If applicable, use a consistent method and concentration of co-stimulatory agents like anti-CD3/CD28 antibodies. |
| Difficulty in distinguishing between direct pro-inflammatory effects and off-target effects. | The observed inflammation may be an indirect consequence of the drug's activity on a subset of cells. | - Time-course experiment: Measure cytokine levels at multiple time points to understand the kinetics of the response. - Use neutralizing antibodies: Add neutralizing antibodies for key cytokines (e.g., anti-IL-2) to see if this abrogates the downstream pro-inflammatory cascade.[7] |
| In vivo experiments show signs of a cytokine release syndrome (e.g., fever, inflammation). | Systemic immune activation induced by the Lenalidomide analog. | - Dose-escalation study: Start with lower doses and carefully monitor for adverse effects. - Co-administer dexamethasone: As in in vitro studies, dexamethasone can mitigate systemic inflammation.[11] - Monitor serum cytokines: Regularly measure serum levels of key cytokines (e.g., IL-6, TNF-α) to correlate with clinical signs.[16] |
Quantitative Data Summary
Table 1: Effect of Lenalidomide and Dexamethasone on Cytokine Production
| Treatment | Cell Type | Cytokine Measured | Effect | Reference |
| Lenalidomide | T-cells | IL-2 | Increased production | [1][7][10] |
| Lenalidomide | NK cells | IFN-γ | Increased production | [1][10] |
| Lenalidomide + Dexamethasone | T-cells | IL-2 | Antagonized Lenalidomide-induced increase in a dose-dependent manner | [1][10] |
| Lenalidomide + Dexamethasone | NK cells | IFN-γ | Antagonized Lenalidomide-induced increase in a dose-dependent manner | [1][10] |
| Lenalidomide | PBMCs | TNF-α, IL-1, IL-6, IL-12 | Inhibition of production | [6][17] |
| Lenalidomide | PBMCs | IL-10 | Increased production | [6][9][17] |
| Lenalidomide | Multiple Myeloma Patients | IL-2Rα, IL-18, TNF-α | Decreased during therapy | [14] |
| Lenalidomide | Multiple Myeloma Patients | IFN-γ | Increased during therapy | [14] |
Note: The effects of Lenalidomide on cytokine production can be context-dependent.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using PBMCs
Objective: To quantify the secretion of pro-inflammatory cytokines from human Peripheral Blood Mononuclear Cells (PBMCs) in response to a Lenalidomide analog.
Materials:
-
Ficoll-Paque
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human PBMCs isolated from healthy donor blood
-
Lenalidomide analog (e.g., this compound)
-
Dexamethasone (for mitigation control)
-
Lipopolysaccharide (LPS) (as a positive control for inflammation)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IFN-γ
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of the Lenalidomide analog and dexamethasone. Add 100 µL of the treatment solutions to the respective wells. Include wells for:
-
Vehicle control (medium only)
-
Lenalidomide analog alone (at various concentrations)
-
Dexamethasone alone
-
Lenalidomide analog + Dexamethasone
-
LPS (positive control)
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IFN-γ in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
Protocol 2: T-Cell Activation Assay by Flow Cytometry
Objective: To assess the activation of T-cells in response to a Lenalidomide analog by measuring the expression of the early activation marker CD69.
Materials:
-
Isolated human T-cells (e.g., via magnetic bead separation)
-
Complete RPMI 1640 medium
-
Lenalidomide analog
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell co-stimulation)
-
Fluorescently labeled antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69
-
Flow cytometer
Methodology:
-
T-Cell Culture: Culture isolated T-cells in complete RPMI 1640 medium.
-
Co-stimulation and Treatment: Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody and the Lenalidomide analog at desired concentrations.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies (Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on CD4+ and CD8+ T-cell populations and analyze the percentage of CD69+ cells within each population.
-
Visualizations
References
- 1. Dexamethasone synergizes with lenalidomide to inhibit multiple myeloma tumor growth, but reduces lenalidomide-induced immunomodulation of T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Target Engagement Validation for Lenalidomide-C5-acid PROTACs
This guide provides a detailed comparison of current methodologies for validating the target engagement of Proteolysis-Targeting Chimeras (PROTACs) that utilize a Lenalidomide-C5-acid linker to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their drug development programs.
Introduction to Lenalidomide-based PROTACs
Lenalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-established ligands for the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. In the context of PROTACs, Lenalidomide serves as the E3 ligase recruiter, linked via a chemical linker (such as C5-acid) to a ligand that binds to a specific protein of interest (POI). The resulting ternary complex (POI-PROTAC-CRBN) facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Validating target engagement is a critical step in PROTAC development, confirming that the molecule can effectively bind to both the POI and CRBN and induce the formation of a productive ternary complex. This guide explores and compares several key methodologies for assessing this engagement.
Core Methodologies for Target Engagement Validation
Several biophysical and cell-based assays are employed to confirm and quantify the target engagement of PROTACs. These methods can be broadly categorized into those that measure direct binding to the target and E3 ligase, and those that assess the functional consequences of this binding, such as ternary complex formation and target degradation.
Diagram: General Mechanism of Action for Lenalidomide-based PROTACs
A Comparative Analysis of Lenalidomide-C5-acid and Pomalidomide-Based PROTAC Degradation Profiles
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) efficacy and safety profile. This guide provides a detailed comparison of PROTACs constructed with two widely used Cereblon (CRBN) ligands: Lenalidomide-C5-acid and pomalidomide derivatives. We will delve into their degradation profiles, off-target effects, and the experimental protocols necessary for their evaluation.
Core Tenets of Lenalidomide and Pomalidomide in PROTAC Design
Lenalidomide and pomalidomide are both potent binders of CRBN, an E3 ubiquitin ligase substrate receptor, demonstrating higher affinity than the parent compound, thalidomide.[1] While their binding affinities to CRBN are comparable, pomalidomide often exhibits superior intrinsic potency in inducing the degradation of neosubstrates.[1][2] This inherent activity can translate to more efficient degradation of the target protein when incorporated into a PROTAC.[1]
However, a significant challenge with early-generation pomalidomide-based PROTACs has been their off-target degradation of essential zinc finger (ZF) proteins.[3][4][5][6] This has prompted the strategic modification of the pomalidomide scaffold, with substitutions at the C5 position of the phthalimide ring emerging as a key strategy to mitigate these off-target effects.[3][4][5][6]
Quantitative Comparison of Degradation Profiles
Direct head-to-head comparisons of this compound and pomalidomide-based PROTACs targeting the same protein of interest (POI) are not extensively available in the public literature. However, studies on pomalidomide-based PROTACs with modified linker attachment points highlight the significant impact of substitution patterns on degradation potency.
The following table presents representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, demonstrating the improved potency and reduced off-target effects when the linker is shifted from the C4 to the C5 position on the pomalidomide scaffold.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | Off-Target ZF Protein Degradation |
| ALK PROTAC (C4-alkyne pomalidomide) | ALK | SU-DHL-1 | 25 | Significant |
| ALK PROTAC (C5-alkyne pomalidomide) | ALK | SU-DHL-1 | 5 | Minimal |
This data illustrates a 5-fold increase in on-target potency and a significant reduction in off-target activity by modifying the linker attachment point on the pomalidomide moiety.[4]
Signaling Pathway and Experimental Workflows
The mechanism of action for both lenalidomide and pomalidomide-based PROTACs involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
A standard experimental workflow to determine the degradation profile of a PROTAC involves cell treatment, protein quantification, and data analysis.
Caption: Workflow for determining PROTAC degradation profile.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat cells with varying concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Protocol 2: Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).
-
In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. This will block the degradation of the ubiquitinated protein, allowing it to accumulate.[4]
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[4]
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to form an antibody-protein complex.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein from the beads.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein. An increase in the ubiquitinated protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
-
Conclusion
The choice between a this compound and a pomalidomide-based PROTAC depends on the specific therapeutic target and the desired selectivity profile. Pomalidomide's intrinsic potency makes it a strong starting point for developing highly effective PROTACs, and strategic modifications at the C5 position can significantly mitigate off-target effects, leading to a better therapeutic window.[1][4] Lenalidomide-based ligands offer a viable alternative, particularly in scenarios where the off-target profile of pomalidomide remains a concern for a specific target or cell type.[1] Rigorous experimental validation, as outlined in the provided protocols, is paramount to characterizing the degradation profile and mechanism of action of any novel PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Assays for Confirming the Selectivity of Lenalidomide-C5-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key cellular assays essential for confirming the selectivity of Proteolysis Targeting Chimeras (PROTACs) that utilize a Lenalidomide-C5-acid moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore the performance of these PROTACs in comparison to alternatives, supported by experimental data and detailed protocols, to aid researchers in the robust characterization of their targeted protein degraders.
Introduction to Lenalidomide-Based PROTACs and the Importance of Selectivity
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide, an immunomodulatory imide drug (IMiD), is a widely used E3 ligase ligand that binds to CRBN. By incorporating a lenalidomide derivative, such as this compound, into a PROTAC, the target protein is brought into proximity with the CRL4-CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
While potent on-target degradation is the primary goal, ensuring selectivity is paramount to minimize off-target effects and potential toxicity. Selectivity of a this compound PROTAC is determined by two main factors: the specific binding of the "warhead" to the intended POI and the inherent properties of the lenalidomide-CRBN interaction, which can lead to the degradation of endogenous CRBN "neosubstrates" such as IKZF1 and IKZF3.[1][2] Therefore, a comprehensive suite of cellular assays is required to fully characterize the selectivity profile of a novel this compound PROTAC.
Key Cellular Assays for Selectivity Profiling
A multi-pronged approach is necessary to thoroughly assess the selectivity of a this compound PROTAC. This includes assays to quantify on-target and off-target protein degradation, confirm the mechanism of action, and evaluate the functional consequences.
On-Target Protein Degradation Assays
These assays are fundamental to determining the potency and efficacy of a PROTAC in degrading the intended target protein.
-
Quantitative Western Blotting: A widely used technique to measure the reduction in the level of a specific protein. Key parameters derived from this assay are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation).
-
In-Cell Western (ICW): A higher-throughput alternative to traditional Western blotting, performed in a microplate format, allowing for more rapid screening of multiple compounds and concentrations.
Global Proteome Selectivity Assays
To gain an unbiased, proteome-wide view of a PROTAC's specificity, mass spectrometry-based quantitative proteomics is the gold standard.
-
Tandem Mass Tag (TMT)-based Quantitative Proteomics: This method allows for the simultaneous identification and quantification of thousands of proteins in multiple samples. By comparing the proteome of cells treated with the PROTAC to a vehicle control, both on-target degradation and any off-target effects can be identified and quantified.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient degradation. These assays confirm this crucial step in the mechanism of action.
-
Co-Immunoprecipitation (Co-IP): This technique is used to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC within a cellular context.
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These are proximity-based assays that can be performed in live cells to monitor the formation of the ternary complex in real-time. NanoBRET™ is a particularly sensitive BRET-based assay.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that is highly sensitive and suitable for high-throughput screening of ternary complex formation.
Off-Target Neosubstrate Degradation Assays
A critical aspect of selectivity for IMiD-based PROTACs is assessing the degradation of known CRBN neosubstrates.
-
Western Blotting for Neosubstrates: Specific antibodies are used to probe for the degradation of proteins such as IKZF1, IKZF3, GSPT1, and SALL4.
Cellular Viability and Phenotypic Assays
These assays determine the functional consequences of target protein degradation and can reveal potential off-target-driven cytotoxicity.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Measure the effect of the PROTAC on cell proliferation and survival.
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): Detect the induction of programmed cell death.
Comparative Performance of CRBN-Based PROTACs
The choice of the IMiD ligand (lenalidomide vs. pomalidomide) and the overall PROTAC design can significantly impact degradation potency and selectivity. The following tables provide a summary of quantitative data for well-characterized BRD4-targeting PROTACs, which serve as useful benchmarks for evaluating a novel this compound PROTAC.
| PROTAC | E3 Ligase Ligand | Target Ligand | Target Protein | Cell Line | DC50 | Dmax (%) |
| ARV-825 | Pomalidomide | OTX015 | BRD4 | Burkitt's Lymphoma | <1 nM[3][4] | >90[4] |
| dBET1 | Thalidomide | JQ1 | BRD4 | Various | Frequently inactive[5] | - |
| PROTAC 4 | Lenalidomide | QCA-276 | BRD4 | MV-4-11 | 8.3 pM[6] | >90[6] |
| MZ1 | VHL ligand | JQ1 | BRD4 | H661, H838 | 8 nM, 23 nM[4] | Complete at 100 nM[4] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
From this data, it is evident that lenalidomide-based PROTACs, such as PROTAC 4, can achieve exceptional, picomolar potency.[6] Pomalidomide-based PROTACs like ARV-825 are also highly potent.[3][4] In contrast, the thalidomide-based dBET1 has been shown to be inactive in many cell lines.[5] This highlights the significant impact of the IMiD moiety on PROTAC efficacy. When comparing CRBN-based PROTACs to those utilizing other E3 ligases, such as the VHL-based MZ1, both can achieve potent degradation, though the cellular context and specific PROTAC architecture play crucial roles in their activity.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantitative Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, a neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics Workflow for Off-Target Analysis
-
Sample Preparation: Culture and treat cells with the PROTAC and vehicle control as described for the Western blot protocol. Harvest cells and lyse them.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, pre-coupled to protein A/G beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their interaction.
Visualizing Key Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for a this compound PROTAC.
Caption: Experimental workflow for quantitative Western blotting.
Caption: Workflow for quantitative proteomics-based selectivity profiling.
Conclusion
Confirming the selectivity of a this compound PROTAC requires a rigorous and multi-faceted approach. By employing a combination of on-target degradation assays, global proteomics, ternary complex formation studies, and neosubstrate profiling, researchers can build a comprehensive understanding of their molecule's activity and specificity. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing these critical experiments, ultimately enabling the development of more effective and safer targeted protein degraders. The exceptional potency demonstrated by some lenalidomide-based PROTACs underscores the potential of this class of molecules, while also emphasizing the importance of careful characterization to mitigate potential off-target liabilities.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Identifying Ubiquitination Sites by Mass Spectrometry
For researchers, scientists, and drug development professionals, the identification of protein ubiquitination sites is crucial for understanding cellular signaling and developing targeted therapies. This guide provides an objective comparison of current mass spectrometry (MS) techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Protein ubiquitination, the attachment of ubiquitin to a substrate protein, is a versatile post-translational modification that governs a vast array of cellular processes. The precise identification of the lysine residues (or other sites) modified by ubiquitin is paramount to unraveling the functional consequences of this modification. Mass spectrometry has emerged as the cornerstone technology for ubiquitome analysis, offering unparalleled sensitivity and specificity. This guide delves into the key methodologies, from sample preparation to data acquisition and analysis, providing a comparative overview of the most prevalent techniques.
Comparing Fragmentation Techniques for Ubiquitin Remnant Peptide Identification
The identification of ubiquitinated peptides by tandem mass spectrometry (MS/MS) relies on the fragmentation of the peptide backbone to generate a series of ions that reveal the amino acid sequence and the location of the modification. The choice of fragmentation technique significantly impacts the quality of the resulting spectra and the confidence of site localization. The three most common methods are Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Method | Principle | Advantages for Ubiquitination Analysis | Disadvantages for Ubiquitination Analysis |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide bonds. | Widely available and well-characterized. | Can lead to the loss of the labile diglycine (K-ε-GG) remnant, complicating site localization. Less effective for highly charged precursor ions.[1][2] |
| Higher-Energy C-trap Dissociation (HCD) | A beam-type CID technique that occurs in a higher-energy collision cell, resulting in fragmentation with higher accuracy. | Produces high-resolution, accurate-mass fragment ions, improving identification confidence. | Similar to CID, can result in the loss of the K-ε-GG remnant. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation along the peptide backbone. | Preserves labile post-translational modifications like the K-ε-GG remnant, leading to more confident site localization.[3][4][5] Particularly effective for highly charged peptides.[1][2] | Can be less efficient for doubly charged precursor ions. Slower scan speed compared to CID and HCD. |
Experimental Data Summary:
A key study directly comparing these three fragmentation methods for the analysis of K-ε-GG enriched peptides demonstrated the superiority of ETD. The study reported that ETD identified approximately two-fold more unique ubiquitination sites compared to both CID and HCD.[3][4][5] This significant increase in identifications highlights the advantage of ETD in preserving the ubiquitin remnant during fragmentation.
| Fragmentation Method | Unique K-ε-GG Peptides Identified (Relative to CID/HCD) |
| CID/HCD | ~1x |
| ETD | ~2x[3][4][5] |
Experimental Protocols: A Step-by-Step Overview
The successful identification of ubiquitination sites hinges on meticulous sample preparation and robust analytical workflows. Below are detailed protocols for two critical stages: the enrichment of ubiquitin remnant peptides and quantitative analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Protocol 1: Enrichment of Ubiquitin Remnant (K-ε-GG) Peptides
This protocol is essential for isolating ubiquitinated peptides from a complex mixture, thereby increasing the likelihood of their detection by mass spectrometry.
1. Cell Lysis and Protein Digestion:
-
Lyse cells in a urea-based buffer to ensure protein denaturation and inhibit protease and deubiquitinase activity.
-
Reduce and alkylate cysteine residues to prevent disulfide bond formation.
-
Digest proteins into peptides using an endoproteinase, typically trypsin. Trypsin cleaves after lysine and arginine residues, leaving a characteristic diglycine (GG) remnant on the ubiquitinated lysine.
2. K-ε-GG Peptide Immunoprecipitation:
-
Incubate the peptide mixture with beads conjugated to an antibody that specifically recognizes the K-ε-GG remnant.[6]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides from the antibody using a low pH solution.
3. Desalting and Sample Preparation for MS:
-
Desalt the enriched peptides using a C18 StageTip or similar reversed-phase chromatography method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Resuspend the cleaned peptides in a solvent compatible with the mass spectrometer's inlet.
Protocol 2: Quantitative Ubiquitination Analysis using SILAC
SILAC is a powerful metabolic labeling strategy that allows for the accurate relative quantification of proteins and their modifications between different experimental conditions.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing standard amino acids (e.g., L-Arginine and L-Lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., 13C6-L-Arginine and 13C6-L-Lysine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.[7][8][9]
2. Experimental Treatment and Sample Pooling:
-
Apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations.
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
3. Protein Digestion and K-ε-GG Peptide Enrichment:
-
Follow the steps outlined in Protocol 1 for protein digestion and K-ε-GG peptide enrichment of the combined lysate.
4. Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the incorporated stable isotopes.
-
The ratio of the signal intensities of the heavy to light peptide pairs provides a precise measure of the relative change in ubiquitination at that specific site between the two experimental conditions.[10]
Visualizing Ubiquitination in Signaling Pathways
To illustrate the critical role of ubiquitination in cellular signaling, we present diagrams of two well-characterized pathways: the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway. These diagrams were generated using the DOT language and are rendered using Graphviz.
Caption: c-Cbl mediated ubiquitination of EGFR.
The diagram above illustrates the ubiquitination of the Epidermal Growth Factor Receptor (EGFR). Upon binding of EGF, the receptor dimerizes and becomes autophosphorylated, creating docking sites for the adaptor protein Grb2. Grb2, in turn, recruits the E3 ubiquitin ligase c-Cbl.[11][12][13][14][15] c-Cbl then catalyzes the attachment of K63-linked polyubiquitin chains to the EGFR, a signal that promotes receptor internalization and subsequent degradation in the lysosome, thereby attenuating the signaling cascade.
Caption: TRAF6-mediated ubiquitination in the NF-κB pathway.
The NF-κB signaling pathway is a cornerstone of the inflammatory response. As depicted, stimulation of receptors like the IL-1 receptor leads to the activation of the E3 ubiquitin ligase TRAF6.[16][17][18][19][20] TRAF6, in conjunction with the E2 conjugating enzyme complex Ubc13/Uev1A, catalyzes its own K63-linked polyubiquitination. These ubiquitin chains act as a scaffold to recruit and activate the TAK1 kinase complex, which in turn phosphorylates and activates the IKK complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), marking it for K48-linked polyubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes.
Conclusion
The identification of ubiquitination sites is a dynamic field, with continuous advancements in mass spectrometry instrumentation and methodologies. For researchers aiming to perform a comprehensive and in-depth analysis of the ubiquitylome, the use of ETD fragmentation is highly recommended due to its superior ability to preserve the labile ubiquitin remnant. Combining this with robust enrichment strategies for K-ε-GG peptides and quantitative approaches like SILAC will provide a powerful toolkit for elucidating the intricate roles of ubiquitination in health and disease. The provided protocols and pathway diagrams serve as a foundational resource for designing and interpreting experiments in this exciting area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enrichment of ubiquitinated (K-ε-GG) peptides [bio-protocol.org]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. ckisotopes.com [ckisotopes.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubc4/5 and c-Cbl Continue to Ubiquitinate EGF Receptor after Internalization to Facilitate Polyubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. TNF receptor-associated factor 6 (TRAF6) plays crucial roles in multiple biological systems through polyubiquitination-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of NFKB by Ubiquitination [pfocr.wikipathways.org]
- 20. Ubiquitin Signaling in the NFKB Pathway [pfocr.wikipathways.org]
A Comparative Guide to the Dose-Dependent Effects of a Lenalidomide-Based BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative Bromodomain-containing protein 4 (BRD4) degrader that utilizes a Lenalidomide-based Cereblon (CRBN) E3 ligase ligand, against an alternative degrader recruiting the Von Hippel-Lindau (VHL) E3 ligase. The data presented is based on published results for well-characterized PROTACs (Proteolysis Targeting Chimeras) that serve as archetypes for their respective classes.
The "Lenalidomide-C5-acid degrader" referenced in the topic is a conceptual PROTAC synthesized using this compound, a chemical moiety that links a target-binding molecule to the CRBN E3 ligase. For the purpose of this guide, we will use data from dBET1, a well-studied CRBN-recruiting BRD4 degrader, as a representative example. This will be compared with ARV-771, a potent VHL-recruiting BRD4 degrader.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of target proteins.[2]
The choice of E3 ligase ligand (e.g., Lenalidomide for CRBN or a specific ligand for VHL) can significantly influence the degradation efficiency, selectivity, and overall pharmacological profile of the PROTAC.[2]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage), and its downstream effect on cell viability, measured by the IC50 (concentration for 50% inhibition of cell proliferation).
The following tables summarize the dose-dependent effects of the representative CRBN-recruiting and VHL-recruiting BRD4 degraders in various cancer cell lines.
Table 1: Dose-Dependent Protein Degradation
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax (%) | Citation(s) |
| dBET1 (Representative) | CRBN | BRD4 | MV4;11 (AML) | ~100 nM (for apoptosis) | Not Reported | [3] |
| BRD2/3/4 | MM1.S (Multiple Myeloma) | Potent degradation at 100 nM | >90% (qualitative) | [4] | ||
| ARV-771 (Alternative) | VHL | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 1 nM | Not Reported | [1][5] |
| BRD2/3/4 | VCaP (Prostate Cancer) | < 5 nM | Not Reported | [1] |
Table 2: Dose-Dependent Effects on Cell Viability
| Degrader | Target Protein | Cell Line | IC50 | Citation(s) |
| dBET1 (Representative) | BRD4 | MV4;11 (AML) | 0.14 µM | [3] |
| ARV-771 (Alternative) | BRD2/3/4 | 22Rv1 (Prostate Cancer) | Potent inhibition | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the levels of the target protein within cells after treatment with a degrader.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11 for dBET1, 22Rv1 for ARV-771) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight if applicable.[6]
-
Prepare serial dilutions of the degrader compound in the appropriate cell culture medium. A typical concentration range would span from 1 pM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Treat the cells with the different concentrations of the degrader for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[7]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[6]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-Tubulin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the target protein band intensity to the corresponding loading control.[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.[8]
Cell Viability Assay (IC50 Determination)
This protocol measures the effect of the degrader on cell proliferation and viability. The AlamarBlue (Resazurin) assay is described here as an example.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow to adhere overnight if necessary.[9]
-
Prepare serial dilutions of the degrader compound in cell culture medium.
-
Treat the cells with the serially diluted compound for a specified period (e.g., 72 hours). Include vehicle-only control wells.[9]
b. Viability Measurement:
-
After the incubation period, add AlamarBlue reagent (typically 10% of the well volume) to each well.[9]
-
Incubate the plate for 1-6 hours at 37°C, allowing viable cells to convert the blue resazurin to the pink, fluorescent resorufin.[9]
-
Measure the fluorescence or absorbance of each well using a plate reader (typically at 570 nm and 600 nm for absorbance).[9]
c. Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control wells (100% viability).[9]
-
Plot the percent viability against the logarithm of the degrader concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Assessing the Neo-substrate Degradation Profile of Lenalidomide-C5-acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neo-substrate degradation profile of Lenalidomide and its derivatives, with a particular focus on inferring the potential profile of Lenalidomide-C5-acid, a common intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related analogues to provide a comprehensive assessment for researchers in targeted protein degradation.
Introduction to Lenalidomide and Neo-substrate Degradation
Lenalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue" to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] By binding to CRBN, Lenalidomide alters its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by the CRL4-CRBN complex.[1][2][4] These newly targeted proteins are referred to as "neo-substrates." The degradation of specific neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of Lenalidomide in hematological malignancies like multiple myeloma.[1][4]
"this compound" refers to a derivative of Lenalidomide functionalized with a carboxylic acid at the C5 position of the isoindolinone ring. This modification serves as a key attachment point for linkers in the synthesis of PROTACs. Understanding how this modification might alter the inherent neo-substrate profile of the Lenalidomide core is crucial for the rational design of novel therapeutics.
Comparative Analysis of Neo-substrate Degradation
The neo-substrate profile of Lenalidomide and its analogues can be influenced by chemical modifications to the phthaloyl ring. While specific data for a C5-acid derivative is limited, studies on other modified versions of Lenalidomide provide valuable insights into how structural changes can modulate the degradation of key neo-substrates.
Key Neo-substrates of Lenalidomide and its Analogues
The primary neo-substrates of Lenalidomide include:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): Degradation of these lymphoid transcription factors is a hallmark of Lenalidomide's anti-myeloma activity.[1][4]
-
Casein Kinase 1α (CK1α): Degradation of this protein is particularly important in the treatment of myelodysplastic syndrome (MDS) with a 5q deletion.[5]
-
SALL4: This transcription factor is a known neo-substrate, and its degradation has been linked to the teratogenic effects of thalidomide, a related IMiD.[6]
The following table summarizes the known degradation profiles of Lenalidomide and compares it with other relevant Cereblon E3 ligase modulators (CELMoDs).
| Compound | Key Neo-substrates Degraded | Notable Features |
| Lenalidomide | IKZF1, IKZF3, CK1α, SALL4 | The foundational IMiD with a well-characterized neo-substrate profile.[1][4] |
| Pomalidomide | IKZF1, IKZF3, SALL4 | More potent than Lenalidomide in degrading IKZF1 and IKZF3. |
| Iberdomide (CC-220) | IKZF1, IKZF3 | A next-generation CELMoD with higher potency for IKZF1/3 degradation.[6] |
| 6-fluoro Lenalidomide | IKZF1, IKZF3, CK1α | Demonstrates enhanced selectivity for IKZF1 over SALL4 compared to Lenalidomide, suggesting that modifications to the phthaloyl ring can tune the neo-substrate profile.[7] |
| This compound | Inferred: Likely retains the core neo-substrate profile of Lenalidomide (IKZF1, IKZF3, CK1α, SALL4). The C5-linker attachment may subtly alter the potency and selectivity, but significant deviations would require experimental validation. | Used as a building block for PROTACs, its own degradation profile is not the primary therapeutic modality but is critical for understanding potential off-target effects of the resulting PROTAC. |
Quantitative Comparison of Degradation Potency
The efficiency of neo-substrate degradation is often quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| Compound | Neo-substrate | Cell Line | DC50 (nM) | Dmax (%) |
| Lenalidomide | IKZF1 | RPMI 8226 | >1000 | <50 |
| IKZF3 | RPMI 8226 | >1000 | <50 | |
| Pomalidomide | IKZF1 | RPMI 8226 | ~100-1000 | ~70-80 |
| IKZF3 | RPMI 8226 | ~100-1000 | ~80-90 | |
| ICP-490 (a next-gen degrader) | IKZF1 | NB4 | 0.10 | Not Reported |
| IKZF3 | NB4 | 0.067 | Not Reported |
Note: DC50 and Dmax values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Assessing the neo-substrate degradation profile of a compound like this compound involves a series of established experimental techniques.
Immunoblotting for Targeted Protein Degradation
This is a standard method to quantify the degradation of specific neo-substrates.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S, HEK293T) and treat with a dose-response range of the test compound (e.g., this compound) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies specific for the neo-substrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Global Proteomic Analysis for Unbiased Neo-substrate Discovery
Mass spectrometry-based proteomics can provide an unbiased and comprehensive view of the changes in the cellular proteome upon treatment with a compound.
-
Sample Preparation: Treat cells with the test compound and a vehicle control. Harvest and lyse the cells, and digest the proteins into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated, representing potential neo-substrates.
Visualizing the Mechanism and Workflow
Signaling Pathway of Lenalidomide-Induced Neo-substrate Degradation```dot
Caption: Workflow for determining the neo-substrate degradation profile.
Conclusion
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Validation of a Lenalidomide-Based BET Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the lenalidomide-based Proteolysis Targeting Chimera (PROTAC), ARV-825, against its small molecule inhibitor counterparts. The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of ARV-825's efficacy and mechanism of action in various cancer models.
Introduction to ARV-825: A Lenalidomide-Based PROTAC
ARV-825 is a first-in-class PROTAC that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4. It is a chimeric molecule that consists of a ligand for BET proteins (derived from the small molecule inhibitor OTX015/JQ1) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is a derivative of lenalidomide. By bringing BET proteins into proximity with the CRBN E3 ligase, ARV-825 triggers the ubiquitination and subsequent proteasomal degradation of these target proteins.[1][2][3][4] This degradation mechanism offers a more sustained and profound inhibition of downstream oncogenic signaling, such as the c-Myc pathway, compared to traditional small molecule inhibitors that only block the protein's function.[2][3][4]
Comparative In Vivo Efficacy of ARV-825
Preclinical studies have consistently demonstrated the superior in vivo anti-tumor activity of ARV-825 compared to BET inhibitors across a range of cancer models.
Table 1: In Vivo Efficacy of ARV-825 in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Intraperitoneal | - | [1] |
| ARV-825 | 5 mg/kg daily | Intraperitoneal | Significant reduction in tumor burden | [1] |
Table 2: In Vivo Efficacy of ARV-825 in a T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
| Treatment Group | Dosage | Administration Route | Outcome | Reference |
| Vehicle Control | - | Not specified | - | [2] |
| ARV-825 | Not specified | Not specified | Significantly reduced tumor growth | [2] |
Table 3: In Vivo Efficacy of ARV-825 in a Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
| Treatment Group | Dosage | Administration Route | Outcome | Reference |
| JQ1 | Not specified | Not specified | Inferior to ARV-825 in prolonging survival | [3] |
| ARV-825 | Not specified | Not specified | Superior to JQ1 in prolonging survival | [3] |
Table 4: In Vivo Efficacy of ARV-825 in a Thyroid Carcinoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Oral | - | [5] |
| ARV-825 | 5 mg/kg daily | Oral | Potent inhibition of TPC-1 xenograft growth | [5] |
| ARV-825 | 25 mg/kg daily | Oral | More potent inhibition than 5 mg/kg dose | [5] |
Table 5: In Vivo Efficacy of ARV-825 in a Gastric Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Intraperitoneal | - | [6] |
| ARV-825 | 10 mg/kg daily | Intraperitoneal | Significantly reduced tumor burden | [6] |
Table 6: In Vivo Efficacy of ARV-825 in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosage | Administration Route | Outcome | Reference |
| Vehicle Control | - | Intraperitoneal | - | [7] |
| ARV-825 | 5 mg/kg daily | Intraperitoneal | Significantly slowed tumor growth and improved survival | [7] |
Mechanism of Action and Signaling Pathway
ARV-825's mechanism of action involves the recruitment of BET proteins to the CRBN E3 ligase, leading to their degradation. This disrupts the transcriptional program of cancer cells, particularly by downregulating the expression of the MYC oncogene.
Caption: Mechanism of ARV-825-mediated BET protein degradation.
Caption: Simplified signaling pathway of BET proteins and the effect of ARV-825.
Experimental Protocols
The following are generalized experimental protocols based on the cited preclinical studies for the in vivo validation of ARV-825.
Xenograft Mouse Models
-
Cell Lines: A variety of human cancer cell lines were used to establish xenografts, including:
-
Animals: Immunocompromised mice, such as nude mice or SCID (Severe Combined Immunodeficient) mice, were typically used to prevent rejection of the human tumor xenografts.[1][5][6][7]
-
Tumor Implantation: Cancer cells were implanted subcutaneously or intravenously into the mice. Tumors were allowed to grow to a palpable size (e.g., 100 mm³) before the initiation of treatment.[1][5][6]
Drug Administration
-
Formulation: ARV-825 was typically dissolved in a vehicle suitable for intraperitoneal or oral administration.
-
Dosing and Schedule: Dosing regimens varied between studies but generally ranged from 5 mg/kg to 25 mg/kg, administered daily.[1][5][6][7]
-
Control Group: A control group of mice received the vehicle alone to serve as a baseline for comparison.[1][5][6]
Efficacy Assessment
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-4 days) using calipers. The formula (width² × length)/2 was often used to calculate tumor volume.[1][6]
-
Body Weight: The body weight of the mice was monitored to assess the general toxicity of the treatment.[1][5][6]
-
Survival: In some studies, the overall survival of the mice was a key endpoint.[7]
-
Immunohistochemistry (IHC): At the end of the study, tumors were often excised, and IHC was performed to analyze the expression of key biomarkers such as BRD4 and Ki67 (a proliferation marker).[1][6]
-
Western Blotting: Tumor lysates were analyzed by western blotting to confirm the degradation of BET proteins and the downregulation of downstream targets like c-Myc.[1][5]
Caption: A generalized workflow for the in vivo validation of ARV-825.
Conclusion
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 6. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 7. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Lenalidomide and Its Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Lenalidomide and its key derivatives, Thalidomide and Pomalidomide, across various cancer cell lines. While the topic of "Lenalidomide-C5-acid" was specified, it is important to clarify that this compound is a chemically modified version of Lenalidomide primarily used as a tool for research and development, specifically as a building block for Proteolysis Targeting Chimeras (PROTACs). It is not itself evaluated for direct therapeutic efficacy. Therefore, this guide will focus on the clinically relevant and extensively studied parent compound, Lenalidomide, and its close analogs.
Introduction to Lenalidomide and its Analogs
Lenalidomide is an immunomodulatory drug (IMiD) that, along with its precursor Thalidomide and the more potent analog Pomalidomide, has become a cornerstone in the treatment of certain hematological malignancies, most notably multiple myeloma. These compounds exert their anti-cancer effects through a unique mechanism of action that involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these proteins is cytotoxic to myeloma cells.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of Lenalidomide and its derivatives varies across different cancer cell lines. This variation can be attributed to differences in CRBN expression levels and the dependency of the cancer cells on the downstream targets of the CRL4-CRBN complex. The relative potency of these immunomodulatory agents generally follows the order: Pomalidomide > Lenalidomide > Thalidomide.
Quantitative Analysis of Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Lenalidomide, Pomalidomide, and other derivatives in various cancer cell lines as reported in the scientific literature. A lower IC50 value indicates a higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pomalidomide | DAUDI | Burkitt's Lymphoma | 0.3 | [1] |
| MUTU-I | Burkitt's Lymphoma | 0.25 | [1] | |
| KEM-I | Burkitt's Lymphoma | ~1-3 | [1] | |
| Lenalidomide | DAUDI | Burkitt's Lymphoma | > 0.6 (did not reach IC50) | [1] |
| MUTU-I | Burkitt's Lymphoma | > 1 (did not reach IC50) | [1] | |
| KEM-I | Burkitt's Lymphoma | No significant effect | [1] | |
| Thalidomide | DAUDI | Burkitt's Lymphoma | No significant effect | [1] |
| MUTU-I | Burkitt's Lymphoma | No significant effect | [1] | |
| KEM-I | Burkitt's Lymphoma | No significant effect | [1] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-fluoro lenalidomide | MM1.S | Multiple Myeloma | Stronger than Lenalidomide | [2][3] |
| H929 | Multiple Myeloma | Stronger than Lenalidomide | [2][3] | |
| U266 | Multiple Myeloma | Stronger than Lenalidomide | [2][3] | |
| Lenalidomide | MM1.S | Multiple Myeloma | - | [2][3] |
| H929 | Multiple Myeloma | - | [2][3] | |
| U266 | Multiple Myeloma | - | [2][3] | |
| RPMI8226 | Multiple Myeloma | Insensitive | [3] |
Experimental Protocols
The determination of the anti-proliferative efficacy of compounds like Lenalidomide is typically performed using cell viability assays. The MTT and CellTiter-Glo® assays are two commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Lenalidomide, Pomalidomide) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol:
-
Plate Preparation: Prepare a 96-well plate with cells in culture medium. Include control wells with medium only for background measurement.
-
Compound Addition: Add the test compounds to the experimental wells and incubate for the desired time.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 values from the dose-response data.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action of IMiDs
Caption: Cell Viability Assay Workflow
References
- 1. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lenalidomide-C5-acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Lenalidomide-C5-acid is a critical component of laboratory safety and environmental responsibility. As a derivative of lenalidomide, this compound is classified as a cytotoxic agent and requires stringent disposal protocols to mitigate potential risks to personnel and the environment.[1][2][3][4] This guide provides essential, step-by-step information for the safe disposal of this compound, drawing from established guidelines for cytotoxic and hazardous chemical waste management.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure through skin contact, inhalation, or ingestion.[2][4][5]
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or other impervious gloves is recommended. | Prevents skin contact and absorption.[6] |
| Lab Coat | A dedicated, disposable lab coat should be worn. | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield must be used. | Prevents accidental splashes to the eyes.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. | Protects against inhalation of the compound.[5] |
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of airborne exposure.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous chemical waste.[7][8][9][10] The following procedure outlines a general workflow for its safe disposal:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as cytotoxic hazardous waste.[1][11]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing the appropriate PPE, cover the spill with an absorbent material.[6] The contaminated absorbent and any materials used for cleanup must be placed in the designated hazardous waste container.[11] Decontaminate the area twice.[6]
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Do not dispose of this material down the drain or in regular trash.[6]
Experimental Inactivation Protocols
Data Presentation
Due to the lack of specific quantitative data for the disposal of this compound, the following table outlines the critical parameters that would be necessary for a comprehensive and validated disposal plan. This highlights the current information gap and the need for further research or consultation with environmental safety experts.
| Parameter | Required Data | Purpose |
| Chemical Inactivation | Specific reagents, concentrations, reaction times, and temperature. | To chemically degrade the cytotoxic compound into non-hazardous byproducts. |
| Verification of Inactivation | Analytical method (e.g., HPLC, LC-MS) and detection limits. | To confirm the complete degradation of this compound. |
| Waste Stream Compatibility | Information on incompatible materials for storage and disposal. | To prevent dangerous chemical reactions within the waste container. |
| Environmental Fate | Data on persistence, bioaccumulation, and toxicity. | To understand the potential environmental impact in case of accidental release. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from handling to final disposal.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. hse.gov.uk [hse.gov.uk]
- 3. www2.healthservice.hse.ie [www2.healthservice.hse.ie]
- 4. europeanbiosafetynetwork.eu [europeanbiosafetynetwork.eu]
- 5. dimi.unige.it [dimi.unige.it]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Lenalidomide-C5-acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds such as Lenalidomide-C5-acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound, a derivative of the immunomodulatory drug Lenalidomide, is a crucial component in the development of targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras).[1][2][3] While specific safety data for this compound is not extensively documented, the safety protocols for its parent compound, Lenalidomide, and similar analogs provide a strong basis for safe handling procedures. Lenalidomide is known to be a teratogen and can cause damage to organs through prolonged or repeated exposure.[4][5] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on safety data sheets for Lenalidomide and its analogs.[5][6][7]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields meeting OSHA or European Standard EN166 requirements should be worn at all times to protect from splashes or airborne particles.[6][7] |
| Hand Protection | Wear appropriate protective gloves, such as nitrile gloves.[6] It is advisable to double-glove. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned lab coat or impervious clothing is required to prevent skin contact.[6] Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | For handling powders outside of a contained system, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7] |
Operational Plan for Safe Handling
A systematic workflow is essential to ensure safety at every stage of handling this compound. This includes preparation, handling, and post-handling procedures.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution of this compound
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[5] Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper, and appropriate solvent. Ensure a spill kit is readily accessible.
-
Personal Protective Equipment: Don the full required PPE as outlined in the table above.
-
Weighing: Perform all weighing operations within the fume hood to minimize inhalation exposure. Use weighing paper and handle the solid compound with a designated spatula.
-
Solution Preparation: Add the weighed this compound to a suitable container. Carefully add the desired solvent using a pipette or graduated cylinder. Cap the container and mix until the compound is fully dissolved.
-
Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable cleaning agent, such as a detergent solution followed by a rinse with 70% ethanol.
-
Post-Handling: Carefully doff PPE, avoiding self-contamination. Dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal of Contaminated Waste
Caption: A logical flow for the proper disposal of waste contaminated with this compound.
Disposal Protocol:
-
Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing paper, and pipette tips, must be segregated as hazardous chemical waste.
-
Containment: Place all contaminated solid and liquid waste into clearly labeled, sealed, and leak-proof hazardous waste containers.[7]
-
Disposal: Dispose of the hazardous waste containers through your institution's approved hazardous waste disposal program.[5][7] Do not dispose of this material down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing critical drug discovery efforts.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
